Tidiacic
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1,3-thiazolidine-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4S/c7-4(8)2-1-11-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXBISKSIDBYEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865528 | |
| Record name | Tidiacic | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30097-06-4 | |
| Record name | 2,4-Thiazolidinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30097-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tidiacic [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030097064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tidiacic | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tidiacic | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Thiazolidine-2,4-dicarboxylic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazolidine-2,4-dicarboxylic acid is a heterocyclic organic compound with a core thiazolidine ring substituted with two carboxylic acid groups. This molecule has garnered significant interest in the fields of medicinal chemistry and drug development due to its role as a prodrug of L-cysteine and its potential involvement in cellular responses to oxidative stress. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, synthesis, and known biological activities, with a focus on presenting quantitative data and experimental methodologies.
Chemical Structure and Identification
Thiazolidine-2,4-dicarboxylic acid is a saturated five-membered ring containing a sulfur atom and a nitrogen atom at positions 1 and 3, respectively. Carboxylic acid groups are attached to carbons 2 and 4. The stereochemistry at these two chiral centers is crucial for its biological activity.
Table 1: Chemical Identifiers for Thiazolidine-2,4-dicarboxylic Acid
| Identifier | Value | Citation |
| IUPAC Name | 1,3-thiazolidine-2,4-dicarboxylic acid | [1] |
| CAS Number | 30097-06-4 | [2] |
| Molecular Formula | C₅H₇NO₄S | [2] |
| Molecular Weight | 177.17 g/mol | [2] |
| SMILES | C1C(NC(S1)C(=O)O)C(=O)O | |
| InChI Key | DAXBISKSIDBYEU-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of thiazolidine-2,4-dicarboxylic acid are essential for its handling, formulation, and understanding its behavior in biological systems.
Table 2: Physicochemical Data for Thiazolidine-2,4-dicarboxylic Acid
| Property | Value | Citation |
| Melting Point | 199-202 °C | [1] |
| Appearance | White to almost white crystalline powder | |
| pKa₁ | 1.70 ± 0.02 (carboxylic group at C-2) | |
| pKa₂ | 2.31 ± 0.03 (carboxylic group at C-4) | |
| pKa₃ | 5.86 ± 0.05 (heterocyclic —NH— group) | |
| Purity | ≥ 98% (HPLC) | [2] |
Experimental Protocols
Synthesis of Thiazolidine-2,4-dicarboxylic Acid
The synthesis of thiazolidine-2,4-dicarboxylic acid and its derivatives typically involves the condensation reaction between L-cysteine and a carbonyl compound, in this case, glyoxylic acid. The following is a representative protocol based on general methods described in the literature.[3]
Materials:
-
L-cysteine
-
Glyoxylic acid monohydrate
-
Ethanol
-
Water
-
Magnetic stirrer
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
Dissolve L-cysteine (1 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
To this solution, add an equimolar amount of glyoxylic acid monohydrate.
-
Stir the reaction mixture at room temperature for 10-24 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
A white precipitate of thiazolidine-2,4-dicarboxylic acid will form.
-
Collect the precipitate by filtration and wash it with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[3]
-
Dry the purified crystals under vacuum.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is used to confirm the presence of the thiazolidine ring protons and the carboxylic acid protons.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule, including the two carbonyl carbons of the carboxylic acid groups.
Mass Spectrometry (MS):
-
Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern, which can aid in structural elucidation.
High-Performance Liquid Chromatography (HPLC):
-
HPLC is a crucial technique for assessing the purity of the synthesized compound.[2] Chiral HPLC methods can be developed for the separation of enantiomers.
Biological Activity and Signaling Pathways
Thiazolidine-2,4-dicarboxylic acid and its derivatives are primarily recognized for their role as prodrugs of L-cysteine.[4][5] L-cysteine is a critical precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. However, direct administration of L-cysteine can be toxic. Thiazolidine-2,4-dicarboxylic acid provides a mechanism for intracellular delivery of L-cysteine.
The proposed mechanism involves the non-enzymatic opening of the thiazolidine ring within the cell, releasing L-cysteine.[4] This subsequently boosts intracellular GSH levels, which can protect cells from oxidative stress.[5] For instance, 2-methyl-thiazolidine-2,4-dicarboxylic acid, a closely related derivative, has been shown to increase the proliferation of IL-2 dependent CTLL-2 cells and significantly raise intracellular levels of non-protein sulfhydryls.[6]
While the direct signaling pathways modulated by thiazolidine-2,4-dicarboxylic acid are not extensively detailed, its primary effect is the augmentation of the glutathione antioxidant system.
It is important to distinguish the biological activity of thiazolidine-2,4-dicarboxylic acid from that of thiazolidine-2,4-diones (TZDs), such as rosiglitazone and pioglitazone. TZDs are a class of antidiabetic drugs that act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.[7][8][9][10] The dicarboxylic acid derivative does not share this mechanism of action.
Applications in Research and Drug Development
The ability of thiazolidine-2,4-dicarboxylic acid to serve as an effective L-cysteine prodrug makes it a valuable tool in various research contexts:
-
Studying Oxidative Stress: It can be used to investigate the role of glutathione in protecting cells against various forms of oxidative damage.
-
Drug Delivery: The thiazolidine scaffold can be explored for the targeted delivery of other therapeutic agents.
-
Therapeutic Potential: As a cysteine donor, it has potential therapeutic applications in conditions associated with glutathione deficiency or high oxidative stress. For example, derivatives have been investigated for their protective effects against acetaminophen-induced hepatotoxicity.[4]
Conclusion
Thiazolidine-2,4-dicarboxylic acid is a molecule with significant potential in biomedical research and drug development. Its well-defined chemical structure and its function as an L-cysteine prodrug provide a solid foundation for further investigation into its therapeutic applications. Future research should focus on elucidating the specific signaling pathways it may modulate beyond its role in glutathione synthesis and on optimizing its structure for enhanced efficacy and targeted delivery.
References
- 1. Thiazolidine-2,4-dicarboxylic acid - Analytica Chemie [analyticachemie.in]
- 2. labproinc.com [labproinc.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prodrugs of L-cysteine as protective agents against acetaminophen-induced hepatotoxicity. 2-(Polyhydroxyalkyl)- and 2-(polyacetoxyalkyl)thiazolidine-4(R)-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The modulation of IL-2 dependent proliferation of CTLL-2 cells by 2-methyl-thiazolidine-2,4-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 10. researchgate.net [researchgate.net]
Tidiacic Arginine Salt: A Technical Guide to Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tidiacic arginine salt, a compound formed by the ionic association of thiazolidine-2,4-dicarboxylic acid (this compound acid) and the amino acid L-arginine, has emerged as a promising agent in the realm of hepatoprotective therapeutics. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of this compound arginine salt. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of key quantitative data from preclinical and clinical investigations. The underlying mechanisms of action, with a focus on relevant signaling pathways in liver disease, are elucidated through descriptive text and visual diagrams. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of this compound arginine salt.
Introduction
This compound arginine salt, also known as arginine tidiacicate, combines the biological activities of its two constituent components: L-arginine and thiazolidine-2,4-dicarboxylic acid.[1] L-arginine is a semi-essential amino acid renowned for its role as a precursor to nitric oxide (NO), a critical signaling molecule in various physiological processes, including vasodilation and cellular protection.[2] Thiazolidine derivatives have been investigated for their ability to act as cysteine prodrugs, thereby replenishing intracellular glutathione (GSH) levels and mitigating oxidative stress.[3] The salt form is suggested to enhance the therapeutic efficacy in the context of liver diseases. This guide delves into the technical aspects of this compound, from its creation to its biological effects.
Synthesis and Physicochemical Properties
Synthesis of this compound Arginine Salt
The synthesis of this compound arginine salt involves the reaction of L-arginine with thiazolidine-2,4-dicarboxylic acid. A general laboratory-scale protocol is described below.
Experimental Protocol: Synthesis of this compound Arginine Salt [4]
-
Materials:
-
Thiazolidine-2,4-dicarboxylic acid
-
L-arginine hydrochloride
-
Methanol
-
Distilled water
-
-
Procedure:
-
Dissolve thiazolidine-2,4-dicarboxylic acid (1 equivalent) in methanol with stirring at room temperature.
-
In a separate vessel, dissolve L-arginine hydrochloride (1 equivalent) in distilled water.
-
Add the L-arginine solution dropwise to the thiazolidine-2,4-dicarboxylic acid solution while stirring.
-
Heat the reaction mixture to 50°C and continue stirring until a clear solution is obtained.
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
The resulting solid is collected and dried under vacuum to yield this compound arginine salt.
-
Physicochemical Properties
This compound arginine salt is a white crystalline solid. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₁N₅O₆S | [1] |
| Molecular Weight | 351.38 g/mol | [1] |
| IUPAC Name | (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;1,3-thiazolidine-2,4-dicarboxylic acid | [1] |
| CAS Number | 30986-62-0 | [1] |
| Synonyms | Arginine tidiacicate, Tiadilon | [1] |
Characterization and Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a small amount of this compound arginine salt in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the presence of both the arginine and thiazolidine-2,4-dicarboxylic acid components and to verify the salt formation through observation of shifts in the carboxylic acid and amine protons.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity and quantifying the amount of this compound arginine salt. A reverse-phase HPLC method can be developed for this purpose.
Experimental Protocol: HPLC Analysis [5][6]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where either or both components of the salt absorb (e.g., around 210-220 nm).
-
Standard Preparation: Prepare standard solutions of this compound arginine salt of known concentrations to generate a calibration curve for quantification.
-
Sample Analysis: Dissolve the sample in the mobile phase, filter, and inject it into the HPLC system. The retention time and peak area are used to identify and quantify the compound.
Biological Properties and Mechanism of Action
This compound arginine salt exhibits significant hepatoprotective properties, which are attributed to the synergistic or additive effects of its constituent molecules. The primary mechanism of action is believed to involve the modulation of oxidative stress and inflammatory pathways within the liver.
Role of L-Arginine and Nitric Oxide (NO) Signaling
L-arginine is the endogenous substrate for nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide. NO plays a crucial role in maintaining hepatic homeostasis by regulating blood flow, inhibiting platelet aggregation, and preventing endothelial dysfunction. In the context of liver injury, an adequate supply of L-arginine can enhance NO production, which in turn can ameliorate damage caused by ischemia-reperfusion and cholestasis.[7]
Caption: Nitric Oxide Signaling Pathway in Hepatoprotection.
Role of Thiazolidine-2,4-dicarboxylic Acid and Glutathione (GSH) Synthesis
The thiazolidine-2,4-dicarboxylic acid component of the salt can serve as a precursor for L-cysteine, a key amino acid in the synthesis of glutathione (GSH).[3] GSH is a major intracellular antioxidant that plays a vital role in detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage. By increasing the intracellular pool of cysteine, thiazolidine-2,4-dicarboxylic acid can enhance GSH synthesis, thereby bolstering the liver's antioxidant defenses.
Caption: Glutathione Synthesis and Antioxidant Defense.
Modulation of Key Signaling Pathways in Liver Fibrosis
Chronic liver injury often leads to liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins. Hepatic stellate cells (HSCs) are the primary cell type responsible for collagen production during fibrosis. The activation of HSCs is regulated by several key signaling pathways, including the Transforming Growth Factor-beta (TGF-β) and Nuclear Factor-kappa B (NF-κB) pathways.
-
TGF-β Signaling: TGF-β is a potent pro-fibrotic cytokine that promotes the transdifferentiation of quiescent HSCs into proliferative, fibrogenic myofibroblasts. While direct evidence for this compound arginine's effect on this pathway is limited, the antioxidant and anti-inflammatory properties of its components may indirectly modulate TGF-β signaling.
-
NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammation. In the liver, its activation in Kupffer cells and hepatocytes can lead to the production of pro-inflammatory cytokines that contribute to liver damage and fibrosis. The anti-inflammatory effects of NO and GSH can potentially inhibit the activation of the NF-κB pathway.[8][9]
Caption: Modulation of Key Signaling Pathways in Liver Fibrosis.
Preclinical and Clinical Data
Preclinical Studies
Animal models of liver injury have been instrumental in elucidating the hepatoprotective effects of this compound arginine's components. Studies using models of thioacetamide-induced liver fibrosis and bile duct ligation-induced cholestasis have demonstrated the beneficial effects of L-arginine supplementation.[10][11] These studies have shown that L-arginine can reduce liver enzyme levels, decrease inflammation, and prevent excessive collagen deposition.
Clinical Trials
Several clinical trials have investigated the efficacy of this compound arginine salt in patients with chronic liver diseases. The results have generally been positive, demonstrating an improvement in liver function parameters and a good safety profile.
| Study | Condition | Dosage | Duration | Key Findings | Reference |
| Miracco et al. (1984) | Chronic Active Hepatitis | 800 mg/day | 40 days | Significant improvement in liver function parameters (necrosis and cholestasis) compared to placebo. | [10] |
| Rizzo S. (1986) | Chronic Persistent Hepatitis | 1200 mg/day | 30 days | Clear-cut improvement in subjective symptoms and key cytolysis and cholestasis parameters compared to placebo. | [12] |
| Salsano & Ciancarelli (1979) | Chronic Toxic and Post-infective Hepatopathies | Not specified | Not specified | Therapeutic activity observed in patients. | [4] |
Pharmacokinetics
Detailed pharmacokinetic studies specifically on this compound arginine salt are limited. However, the pharmacokinetic profiles of L-arginine have been studied. Following oral administration, L-arginine is absorbed from the small intestine. It is metabolized in the enterocytes and the liver. The bioavailability of oral L-arginine can be variable.[13][14]
Conclusion and Future Directions
This compound arginine salt is a promising therapeutic agent for the management of liver diseases. Its dual mechanism of action, involving the enhancement of nitric oxide production and the replenishment of glutathione stores, addresses key pathological processes in liver injury, namely endothelial dysfunction, oxidative stress, and inflammation. Clinical studies have provided evidence for its efficacy and safety in patients with chronic hepatitis.
Future research should focus on several key areas:
-
Detailed Pharmacokinetic and Pharmacodynamic Studies: A thorough investigation of the absorption, distribution, metabolism, and excretion of this compound arginine salt is needed to optimize dosing regimens.
-
Elucidation of Molecular Mechanisms: Further studies are required to precisely delineate the molecular targets of this compound arginine salt and its effects on specific signaling pathways, such as the TGF-β and NF-κB pathways in hepatic stellate cells.
-
Larger-Scale Clinical Trials: Well-designed, large-scale randomized controlled trials are necessary to confirm the efficacy of this compound arginine salt in a broader range of liver diseases, including non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease.
-
Formulation Development: The development of novel formulations could improve the bioavailability and therapeutic efficacy of this compound arginine salt.
References
- 1. This compound arginine | C11H21N5O6S | CID 161685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hepatocytes produce nitrogen oxides from L-arginine in response to inflammatory products of Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The modulation of IL-2 dependent proliferation of CTLL-2 cells by 2-methyl-thiazolidine-2,4-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arginine Thiazolidine Carboxylate Stimulates Insulin Secretion through Production of Ca2+-Mobilizing Second Messengers NAADP and cADPR in Pancreatic Islets | PLOS One [journals.plos.org]
- 5. ijirt.org [ijirt.org]
- 6. HPLC Method For Analysis Of L-Carnitine and Arginine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. NF-κB in the liver—linking injury, fibrosis and hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of liver disease: The crosstalk between the NF-κB and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal Models for Fibrotic Liver Diseases: What We Have, What We Need, and What Is under Development [xiahepublishing.com]
- 11. Frontiers | An update on animal models of liver fibrosis [frontiersin.org]
- 12. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives | MDPI [mdpi.com]
- 13. nanobioletters.com [nanobioletters.com]
- 14. Pharmacokinetics of intravenous and oral L-arginine in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Tidiacic
Disclaimer: Publicly available scientific literature lacks specific pharmacokinetic and bioavailability data for Tidiacic (thiazolidine-2,4-dicarboxylic acid). This guide summarizes the findings from a study on a structurally related compound, thiazolidine-4-carboxylic acid, to provide insights into the potential pharmacokinetic profile of this compound. The data presented herein is from animal studies on this related molecule and should be interpreted with caution as a surrogate for this compound.
This compound, a hepatoprotective agent, is a component of this compound arginine.[1] It acts as a sulfur donor and is indicated for uses similar to silymarin in some regions.[1] Due to the absence of direct pharmacokinetic data for this compound, this document leverages a study on the pharmacokinetics and metabolism of [35S]-Thiazolidine carboxylic acid in rats to provide a foundational understanding.
Pharmacokinetic Profile of a Structurally Related Compound
A study on the localization and elimination of 35S-Thiazolidine carboxylic acid in rats following a single oral dose (100 mg/kg) and multiple oral doses (100 mg/kg/day for 15 days) revealed rapid and complete absorption.[2] The maximum plasma concentration of the radiolabeled compound was observed 30 minutes post-administration.[2] The primary route of elimination was identified as urinary excretion, with fecal excretion accounting for less than 1% of the administered dose within 48 hours.[2]
Data Presentation
The following table summarizes the quantitative pharmacokinetic and tissue distribution data from the study on 35S-Thiazolidine carboxylic acid in rats.[2]
| Parameter | Value | Time Point |
| Dosing | ||
| Single Oral Dose | 100 mg/kg | N/A |
| Multiple Oral Doses | 100 mg/kg/day | 15 days |
| Absorption & Elimination | ||
| Maximum Plasma Concentration | 140 µg eq/ml | 30 minutes |
| Fecal Excretion | < 1% of dose | 48 hours |
| Tissue Distribution (at 3 hours post-dose) | ||
| Liver | 29% of dose | 3 hours |
| Pancreas | 7% of dose | 3 hours |
| Adrenals | 320 µg eq/g | 3 hours |
| Pituitary & Thyroid | 230 µg eq/g | 3 hours |
Experimental Protocols
The methodologies employed in the pharmacokinetic study of [35S]-Thiazolidine carboxylic acid in rats are detailed below.[2]
1. Animal Model:
-
Species: Rat
-
Dosing Groups:
-
Acute (single dose)
-
Chronic (multiple doses)
-
2. Drug Administration:
-
Compound: 35S-Thiazolidine carboxylic acid
-
Route: Oral
-
Dosage:
-
Single Dose Study: 100 mg/kg
-
Multiple Dose Study: 100 mg/kg/day for 15 days
-
3. Sample Collection and Analysis:
-
Plasma: Blood samples were collected to determine the time of maximum plasma concentration of the 35S-labeled compound.
-
Excreta: Feces were collected over a 48-hour period to quantify the amount of radioactivity excreted. Urine was identified as the main route of elimination.
-
Tissues: At 3 hours post-administration, various tissues including the liver, pancreas, adrenals, pituitary, and thyroid were collected to assess the distribution of the radiolabeled compound.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the pharmacokinetic study and the logical relationship of this compound as a component of this compound Arginine.
References
In Vitro Antioxidant Activity of Tidiacic: A Technical Guide for Researchers
This technical guide addresses the current landscape of antioxidant research concerning Tidiacic and its structural analogs. For the benefit of researchers and drug development professionals, this document provides:
-
A summary of the in vitro antioxidant activity of structurally related thiazolidine derivatives.
-
Detailed experimental protocols for key antioxidant assays that can be applied to this compound.
-
Visual workflows and diagrams to elucidate experimental processes and potential mechanisms.
Quantitative Antioxidant Activity of Thiazolidine Derivatives
While direct data on this compound is lacking, studies on other thiazolidine derivatives provide valuable insights into the potential antioxidant capacity of this class of compounds. The presence of the thiazolidine ring is a common feature, and substitutions on this core structure have been shown to significantly influence antioxidant activity.[7] Research on various thiazolidinone and thiazolidine-2,4-dione derivatives has demonstrated their potential as free radical scavengers and reducing agents.[1][8][9][10][11]
Below is a summary of quantitative data from studies on these related compounds.
| Compound Class | Assay | Results | Reference |
| Phenolic derivatives of thiazolidine-2,4-dione | DPPH Radical Scavenging | Compounds 5f and 5l showed high activity (89.61% and 92.55%, respectively). | [1] |
| Phenolic derivatives of thiazolidine-2,4-dione | ABTS Radical Scavenging | Compounds 5f and 5l were the most active in the series. | [1] |
| Thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole | DPPH Radical Scavenging | Compound 4 exhibited the highest activity at 33.98%. | [8] |
| Thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole | FRAP | Compounds 2 and 4 showed 75% of the activity of Vitamin C. | [8] |
| 1,3,4-Thiadiazole derivatives of thiazolidinone | DPPH Radical Scavenging | Compounds TZD 5 and TZD 3 showed promising activity with IC50 values of 27.50 µM and 28.00 µM, respectively, comparable to ascorbic acid (IC50 = 29.2 µM). | [10] |
| 2-Aryl thiazolidine-4-carboxylic acids | DPPH Radical Scavenging | The presence of a phenolic OH group on the aromatic ring demonstrated a vital role in enhancing radical scavenging activity. | [7] |
| 2-Aryl thiazolidine-4-carboxylic acids | ABTS Radical Scavenging | Diphenolic aromatic substituents exhibited antioxidant properties nearly equivalent to ascorbic acid. | [7] |
Potential Antioxidant Mechanisms of this compound
The antioxidant activity of compounds is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, or to chelate transition metals.[1] For this compound, its structure as a thiazolidine-2,4-dicarboxylic acid suggests potential, albeit unquantified, antioxidant capabilities. The sulfur atom in the thiazolidine ring could play a role in its antioxidant and hepatoprotective effects, as sulfur-containing compounds are known to be effective antioxidants.
Caption: Putative free radical scavenging mechanism of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro antioxidant assays, adapted from studies on thiazolidine derivatives. These protocols can serve as a template for the investigation of this compound's antioxidant potential.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Experimental Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark due to its light sensitivity.
-
Sample Preparation: Dissolve this compound and a positive control (e.g., ascorbic acid, Trolox) in the same solvent as the DPPH solution to create a series of concentrations.
-
Reaction Mixture: In a microplate well or a cuvette, mix a specific volume of the this compound solution with a volume of the DPPH working solution. A typical ratio is 1:1.
-
Incubation: Incubate the mixture at room temperature in the dark for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer. A blank containing only the solvent and a control containing the solvent and DPPH solution are also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can then be determined from a plot of inhibition percentage against sample concentration.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Experimental Protocol:
-
Preparation of ABTS•+ Solution: Generate the ABTS•+ radical cation by reacting an aqueous solution of ABTS with an oxidizing agent like potassium persulfate. The mixture is typically allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: Prepare various concentrations of this compound and a standard antioxidant (e.g., Trolox) in the buffer.
-
Reaction: Add a small volume of the this compound solution to the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Caption: Workflow for the ABTS radical scavenging assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Experimental Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O, typically in a 10:1:1 ratio. The reagent should be warmed to 37°C before use.
-
Sample Preparation: Prepare dilutions of this compound and a standard (e.g., FeSO₄·7H₂O) in a suitable solvent.
-
Reaction: Add a small volume of the sample or standard to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 to 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the blue-colored solution at approximately 593 nm.
-
Calculation: A standard curve is generated using the Fe²⁺ standard. The FRAP value of the sample is determined from this curve and is typically expressed as micromoles of Fe²⁺ equivalents per gram or liter of the sample.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Superoxide Dismutase (SOD)-like Activity Assay
This assay measures the ability of a compound to scavenge the superoxide radical (O₂⁻•). One common method involves the inhibition of pyrogallol autoxidation.
Experimental Protocol:
-
Reaction Buffer: Prepare a suitable buffer, such as Tris-HCl buffer (e.g., 50 mM, pH 8.2), containing a chelating agent like DTPA to prevent metal-catalyzed reactions.
-
Pyrogallol Solution: Prepare a fresh solution of pyrogallol in dilute HCl.
-
Sample Preparation: Prepare different concentrations of this compound in the reaction buffer. A known SOD enzyme can be used as a positive control.
-
Reaction Initiation: To the buffer containing the sample, add the pyrogallol solution to initiate the autoxidation process, which generates superoxide radicals.
-
Absorbance Measurement: Immediately measure the rate of increase in absorbance at a specific wavelength (e.g., 420 nm or 325 nm) over a set period. The autoxidation of pyrogallol results in a colored product.
-
Calculation: The SOD-like activity is determined by the percentage of inhibition of pyrogallol autoxidation. The amount of sample that inhibits the autoxidation rate by 50% is defined as one unit of SOD-like activity.
References
- 1. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatoprotective and antioxidant activity of standardized herbal extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatoprotective effects of gentisic acid through its anti-oxidant properties in nicotinamide-streptozotocin induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatoprotective and antioxidant effect of ellagitannins and galloyl esters isolated from Melaleuca styphelioides on carbon tetrachloride-induced hepatotoxicity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hepatoprotective effects of Tagetes lucida root extract in carbon tetrachloride-induced hepatotoxicity in Wistar albino rats through amelioration of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro antioxidant activity of thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. saudijournals.com [saudijournals.com]
- 11. In vitro antioxidant activity of thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole | Scilit [scilit.com]
Early Studies and Discovery of Tidiacic: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Tidiacic, chemically known as thiazolidine-2,4-dicarboxylic acid, is a compound recognized for its hepatoprotective properties. It is most notably utilized in a 1:1 combination with the amino acid arginine, forming this compound arginine (also referred to as arginine tidiacicate). This combination drug has been explored for its therapeutic potential in liver disorders, leveraging the synergistic effects of its two components. This compound itself is believed to act as a sulfur donor, a characteristic associated with the mitigation of oxidative stress and cellular damage in the liver. This technical guide delves into the early studies and discovery of this compound, summarizing key experimental findings, outlining methodologies, and visualizing its proposed mechanisms of action.
Discovery and Initial Synthesis
The core structure of this compound is thiazolidine-2,4-dicarboxylic acid. While specific historical details of its initial discovery are not extensively documented in readily available literature, the synthesis of related thiazolidine derivatives is well-established. The general synthesis of the thiazolidine-2,4-dione ring, a structurally similar compound, often involves the Knoevenagel condensation of a relevant aldehyde with thiazolidine-2,4-dione. For this compound (thiazolidine-2,4-dicarboxylic acid), a likely synthetic route involves the reaction of L-cysteine with a dicarbonyl compound.
A general experimental protocol for the synthesis of thiazolidine-2,4-dione derivatives, which provides a conceptual basis for the synthesis of this compound, is as follows:
General Experimental Protocol for Thiazolidine-2,4-dione Derivative Synthesis
-
Reaction: Knoevenagel condensation of an appropriate aldehyde with thiazolidine-2,4-dione.
-
Reagents and Solvents:
-
Thiazolidine-2,4-dione
-
Substituted benzaldehyde
-
Piperidine (catalyst)
-
Glacial acetic acid (catalyst)
-
Toluene (solvent)
-
-
Procedure:
-
A mixture of thiazolidine-2,4-dione, the selected aldehyde, piperidine, and glacial acetic acid in toluene is refluxed.
-
The reaction progress is monitored, typically by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is then purified, often through recrystallization from a suitable solvent like ethanol or acetic acid.
-
Preclinical Studies
Detailed preclinical studies specifically focusing on this compound are limited in the publicly accessible scientific literature. However, based on its classification as a sulfur donor and a thiazolidine derivative, its hepatoprotective effects are believed to be mediated through antioxidant and anti-inflammatory pathways.
Animal Models
Animal models are crucial for evaluating the efficacy and safety of hepatoprotective agents. For a condition like chronic persistent hepatitis, relevant animal models would typically involve the induction of liver injury through chemical means or viral infection. Common models include:
-
Carbon tetrachloride (CCl4)-induced liver injury: This is a widely used model where CCl4 administration leads to the formation of free radicals, causing lipid peroxidation and hepatocellular damage.
-
Thioacetamide (TAA)-induced liver fibrosis: TAA is another hepatotoxin that can induce chronic liver injury and fibrosis, mimicking aspects of chronic liver disease in humans.
-
Viral hepatitis models: Transgenic mice expressing hepatitis B virus (HBV) proteins or mice infected with related animal hepatitis viruses are used to study chronic viral hepatitis.
While specific studies using these models for this compound were not identified in the initial search, the arginine component of this compound arginine has been studied in a CCl4-induced hepatotoxicity model in mice, where it demonstrated protective and curative effects by reducing hepatic necrosis, inflammation, and lipid peroxidation[1].
Cell-Based Assays
In vitro cell-based assays are instrumental in the early screening and mechanistic evaluation of hepatoprotective compounds. Commonly used cell lines for these assays include:
-
HepG2 cells: A human hepatoma cell line that retains many of the metabolic functions of primary hepatocytes.
-
Primary hepatocytes: Isolated directly from human or animal livers, these cells provide a more physiologically relevant model but have a shorter lifespan in culture.
These cells can be exposed to various hepatotoxins (e.g., acetaminophen, ethanol, CCl4) to induce cell death or injury. The protective effect of a test compound like this compound would then be assessed by measuring endpoints such as cell viability (e.g., MTT assay), enzyme leakage (e.g., ALT, AST), and markers of oxidative stress.
Clinical Studies
The most significant early clinical evidence for the efficacy of this compound arginine comes from a double-blind, placebo-controlled study conducted by Rizzo S. in 1986 on patients with symptomatic chronic persistent hepatitis[2].
Clinical Trial Protocol: this compound Arginine in Chronic Persistent Hepatitis[2]
-
Study Design: Double-blind, randomized, placebo-controlled trial.
-
Patient Population: 50 patients with symptomatic chronic persistent hepatitis.
-
Treatment Groups:
-
This compound Arginine (ATCA): 400 mg tablets, three times a day.
-
Placebo.
-
-
Duration: 30 days.
-
Primary Endpoints:
-
Improvement of subjective symptoms.
-
Changes in cytolysis and cholestasis parameters (e.g., liver enzymes).
-
-
Key Findings: The group receiving this compound arginine showed a clear-cut improvement in subjective symptoms and in the most important parameters of cytolysis and cholestasis compared to the placebo group. The drug was reported to have excellent tolerance with no observed side-effects.
Table 1: Summary of the Clinical Trial of this compound Arginine in Chronic Persistent Hepatitis [2]
| Parameter | This compound Arginine Group | Placebo Group |
| Number of Patients | 25 | 25 |
| Dosage | 400 mg, three times daily | Placebo |
| Duration | 30 days | 30 days |
| Outcome on Symptoms | Clear-cut improvement | Less improvement |
| Outcome on Liver Enzymes | Significant improvement | Less improvement |
| Adverse Effects | None reported | Not specified |
Mechanism of Action
The precise molecular mechanism of action for this compound has not been fully elucidated in the available literature. However, based on its chemical structure and the known functions of its components, a putative mechanism can be proposed.
1. Sulfur Donation and Antioxidant Effects:
This compound, as a thiazolidine derivative containing a sulfur atom, is believed to act as a sulfur donor. Sulfur-containing compounds play a critical role in the liver's detoxification processes, primarily through the synthesis of glutathione (GSH), a major endogenous antioxidant.
Caption: Putative pathway of this compound as a sulfur donor to reduce oxidative stress.
2. Arginine's Role and Nitric Oxide (NO) Pathway:
The arginine component of this compound arginine is a precursor for the synthesis of nitric oxide (NO), a signaling molecule with various physiological roles, including vasodilation and modulation of inflammatory responses. In the context of liver disease, adequate NO production is important for maintaining hepatic blood flow and can have cytoprotective effects.
Caption: Role of Arginine in the proposed mechanism of this compound Arginine.
Pharmacokinetics
Specific pharmacokinetic data for this compound or this compound arginine, such as absorption, distribution, metabolism, and excretion (ADME) parameters, are not well-documented in the available early literature. For the arginine component, studies in animals have shown that it is rapidly catabolized, with plasma concentrations returning to baseline within 4-5 hours after administration[3]. The clearance of arginine can be influenced by factors such as age and physiological status[3].
Conclusion
The early research into this compound, primarily in the form of this compound arginine, established its potential as a hepatoprotective agent, particularly in the context of chronic persistent hepatitis. The clinical findings from the 1986 study by Rizzo S. provided the initial evidence for its efficacy and safety in a clinical setting. While the precise molecular mechanisms were not fully elucidated in these early studies, its role as a sulfur donor and the contribution of arginine to nitric oxide synthesis provide a strong theoretical basis for its observed therapeutic effects. Further in-depth preclinical and mechanistic studies would be beneficial to fully characterize the pharmacological profile of this compound and to explore its potential in a broader range of liver diseases. This guide provides a foundational understanding for researchers and professionals in the field of drug development, highlighting both the established knowledge and the areas where further investigation is warranted.
References
- 1. Curative and protective effects of L-arginine on carbon tetrachloride-induced hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of thiazolidine-2-thione derivatives and evaluation of their hepatoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models for hepatitis B: does the supply meet the demand? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Uptake and Metabolism of Tidiacic
Introduction
Tidiacic, chemically known as thiazolidine-2,4-dicarboxylic acid, is recognized for its hepatoprotective properties and is a component of the drug this compound arginine.[1] It is understood to function as a sulfur donor, playing a role in cellular protection.[1] This technical guide aims to provide a comprehensive overview of the cellular uptake and metabolism of this compound for researchers, scientists, and drug development professionals. However, a thorough review of publicly available scientific literature reveals a significant lack of specific quantitative data and detailed experimental protocols for this compound itself.
This document synthesizes information from related thiazolidine derivatives to propose a likely mechanism of action and outlines general experimental methodologies applicable to its study. The core proposed mechanism is that this compound functions as a prodrug, delivering L-cysteine into the cell to support crucial metabolic pathways, particularly the synthesis of the primary cellular antioxidant, glutathione (GSH).[2]
Proposed Cellular Uptake and Metabolism
While specific transporters for this compound have not been identified, it is hypothesized that it enters the cell via a carrier-mediated transport system. Once inside the cell, the thiazolidine ring is likely hydrolyzed, breaking down to release L-cysteine and a dicarboxylate byproduct. This intracellular release of L-cysteine is the key to its biological activity.
L-cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH). By providing a steady intracellular supply of L-cysteine, this compound can boost GSH levels.[2] Enhanced GSH synthesis fortifies the cell's antioxidant defenses, protecting it from damage induced by reactive oxygen species (ROS) and electrophilic compounds, which is particularly relevant in the context of liver protection. The use of a cysteine donor like this compound is therapeutically significant because direct administration of L-cysteine can be associated with cytotoxicity.[2]
Visualizing the Proposed Metabolic Pathway
The following diagram illustrates the proposed intracellular fate of this compound. It depicts the uptake, conversion to L-cysteine, and subsequent incorporation of cysteine into the glutathione synthesis pathway.
Quantitative Data on Cellular Uptake and Metabolism
As previously stated, specific quantitative data for this compound is not available in the current body of scientific literature. To facilitate future research and data comparison, the following table outlines the key parameters that need to be determined to characterize the cellular uptake of this compound.
| Parameter | Description | Cell Line | Value | Reference |
| Km | Michaelis-Menten constant; substrate concentration at half-maximal transport velocity. | e.g., HepG2 | Data not available | - |
| Vmax | Maximum velocity of transport at saturating substrate concentrations. | e.g., HepG2 | Data not available | - |
| Uptake Rate | The rate of accumulation of the compound inside the cell over time. | e.g., HepG2 | Data not available | - |
| Metabolites | Compounds formed from the chemical conversion of this compound within the cell. | e.g., HepG2 | Data not available | - |
Experimental Protocols
No specific experimental protocols for studying this compound have been published. However, a generalized workflow for characterizing the cellular uptake of a novel compound is presented below. This workflow is based on standard methodologies used in pharmacology and cell biology.[3][4]
General Workflow for Cellular Uptake Assay
The diagram below outlines a typical experimental procedure to quantify the cellular uptake of a compound like this compound. The process involves cell culture, incubation with the compound under various conditions, and subsequent quantification of the intracellular concentration.
Detailed Methodological Steps:
-
Cell Culture: A relevant cell line (e.g., human hepatoma HepG2 cells) is cultured in appropriate media and seeded into multi-well plates. Cells are grown to a specific confluency (typically 80-90%) to ensure a consistent cell number for uptake measurements.
-
Uptake Experiment: The cell culture medium is removed, and cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution). The uptake is initiated by adding the buffer containing various concentrations of this compound.
-
Time-Dependence: Cells are incubated for different durations (e.g., 1, 5, 15, 30, 60 minutes) to determine the rate of uptake.
-
Concentration-Dependence: Uptake is measured at a fixed time point across a range of this compound concentrations to determine the kinetics (Km and Vmax).
-
Energy-Dependence: To distinguish between active transport and passive diffusion, parallel experiments are run at 37°C and 4°C. Active, energy-dependent processes are significantly inhibited at 4°C.[3]
-
-
Termination and Washing: The uptake is terminated by rapidly aspirating the incubation solution and washing the cells multiple times with an ice-cold buffer to remove any this compound adhering to the outside of the cells.
-
Cell Lysis and Quantification: The cells are lysed using a suitable lysis buffer or through sonication. The resulting lysate is collected, and the protein concentration is measured for normalization. The concentration of this compound in the lysate is quantified using a validated analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The intracellular concentration of this compound is normalized to the protein content and incubation time. Kinetic parameters (Km and Vmax) are calculated by fitting the concentration-dependent uptake data to the Michaelis-Menten equation.
Conclusion and Future Directions
While this compound is established as a hepatoprotective agent, the precise molecular mechanisms governing its entry into cells and its subsequent metabolic fate remain largely uncharacterized. The prevailing hypothesis, supported by studies of related thiazolidine compounds, is that this compound functions as an effective intracellular L-cysteine donor, thereby enhancing the synthesis of glutathione and bolstering cellular antioxidant capacity.[2]
This guide has outlined this proposed mechanism and provided a framework of generalized experimental protocols that can be employed to investigate it thoroughly. Future research should focus on identifying the specific transporters responsible for this compound's cellular uptake and elucidating the enzymatic processes involved in its intracellular hydrolysis. The determination of key quantitative parameters, such as transport kinetics and metabolic rates, is critical for a complete understanding of its pharmacology and for the rational development of next-generation therapeutics based on this scaffold.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The modulation of IL-2 dependent proliferation of CTLL-2 cells by 2-methyl-thiazolidine-2,4-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Tidiacic: A Technical Deep Dive into its Role in Liver Therapy and Protection
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tidiacic, also known as thiazolidine-4-carboxylic acid or thioproline, is a synthetic cyclic sulfur-containing amino acid that has demonstrated significant potential in liver therapy and protection. This technical guide provides a comprehensive overview of the core mechanisms of action, experimental validation, and relevant signaling pathways associated with this compound's hepatoprotective effects. Primarily acting as a potent prodrug for the amino acid L-cysteine, this compound plays a crucial role in replenishing intracellular glutathione (GSH) stores, a cornerstone of the liver's antioxidant defense system. This guide will detail its impact on key signaling pathways, including the Nrf2 antioxidant response and the pro-fibrotic TGF-β pathway, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols for in vivo and in vitro models used to evaluate this compound's efficacy are also provided, alongside visualizations of its molecular interactions and experimental workflows.
Core Mechanism of Action: Cysteine Prodrug and Glutathione Replenishment
The primary hepatoprotective function of this compound lies in its ability to serve as a stable intracellular delivery vehicle for L-cysteine.[1] L-cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in hepatocytes.[2][3] In conditions of liver injury, such as those induced by toxins or oxidative stress, hepatic GSH levels are rapidly depleted, leaving hepatocytes vulnerable to damage.
This compound is readily taken up by liver cells where it is metabolized, leading to the opening of the thiazolidine ring and the release of L-cysteine.[1] This intracellular release of L-cysteine bypasses the limitations of direct L-cysteine administration, which is unstable and can be toxic at higher concentrations. The increased availability of L-cysteine directly fuels the synthesis of new GSH molecules, thereby restoring the cell's antioxidant capacity.[4][5]
The replenishment of GSH by this compound has several downstream protective effects:
-
Direct Neutralization of Reactive Oxygen Species (ROS): GSH can directly scavenge free radicals, mitigating oxidative damage to cellular components like lipids, proteins, and DNA.
-
Detoxification of Xenobiotics: GSH is a critical cofactor for glutathione S-transferases (GSTs), enzymes that conjugate and detoxify a wide range of toxins and drug metabolites.
-
Reduction of Lipid Peroxidation: By quenching free radicals, restored GSH levels help to prevent the chain reaction of lipid peroxidation, which can damage cell membranes and organelles.
References
- 1. Model of Liver Fibrosis Induction by Thioacetamide in Rats for Regenerative Therapy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Model of Liver Fibrosis Induction by Thioacetamide in Rats for Regenerative Therapy Studies | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note: Protocol for Dissolving Tidiacic for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tidiacic is a hepatoprotective agent, available commercially as this compound arginine[1][2]. It is believed to exert its therapeutic effects through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism[3][4]. Accurate and reproducible in vitro assays are crucial for elucidating the mechanism of action and pharmacological profile of this compound. A critical first step in performing these assays is the proper dissolution of the compound to ensure consistent and reliable experimental results. This application note provides a detailed protocol for dissolving this compound for use in in vitro assays, along with a summary of general solubility considerations and a diagram of the PPARγ signaling pathway.
Data Presentation: Solubility and Stock Solution Parameters
Table 1: Recommended Parameters for this compound Stock Solution
| Parameter | Recommendation | Rationale |
| Solvent | Dimethyl sulfoxide (DMSO), cell culture grade | High solubilizing power for organic molecules and compatibility with in vitro assays at low concentrations[5][6]. |
| Stock Concentration | 10-50 mM | A high concentration stock allows for minimal solvent carryover into the final assay medium. |
| Storage | -20°C or -80°C in small aliquots | Prevents repeated freeze-thaw cycles which can degrade the compound. |
| Final DMSO Concentration in Assay | < 0.5% (v/v) | High concentrations of DMSO can be toxic to cells and may interfere with assay results[5]. |
Experimental Protocol: Dissolving this compound for In Vitro Assays
This protocol describes a general method for preparing this compound solutions for use in cell-based assays. It is recommended to perform a solubility test to determine the optimal concentration range for your specific experimental conditions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Pre-warmed cell culture medium
Procedure:
-
Preparation of this compound Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary[5].
-
Visually inspect the solution to ensure that all the powder has completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your assay.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity[5].
-
Mandatory Visualizations
Experimental Workflow for Dissolving this compound
Caption: Workflow for the preparation of this compound solutions for in vitro assays.
This compound Signaling Pathway: PPARγ Activation
This compound is suggested to act as a PPARγ agonist. Upon binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription[3][7].
Caption: Simplified diagram of the PPARγ signaling pathway activated by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound arginine | C11H21N5O6S | CID 161685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tidiacic Arginine Dosage in Rodent Models
Disclaimer: The following information is intended for research purposes only and does not constitute medical advice. Researchers should always adhere to institutional and national guidelines for animal experimentation.
Introduction
Tidiacic arginine, also known as arginine tidiacicate, is a salt composed of a 1:1 ratio of L-arginine and this compound acid (thiazolidine-2,4-dicarboxylic acid)[1]. While direct experimental data on the specific dosage of this compound arginine in rodent models is limited in the available scientific literature, the biological effects of interest are often attributable to the L-arginine component. L-arginine is a semi-essential amino acid and a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule in various physiological processes[2].
Therefore, determining an appropriate dosage for this compound arginine in rodent studies necessitates a thorough understanding of the established dosages of L-arginine for similar experimental outcomes. This document provides a comprehensive guide to L-arginine dosage in various rodent models, which can be used as a foundation for designing studies with this compound arginine. A critical first step is to adjust the dosage based on the molecular weight difference between L-arginine and this compound arginine to deliver an equivalent amount of the active L-arginine moiety.
Dosage Conversion: L-arginine to this compound Arginine
To administer a dose of this compound arginine that is equivalent to a known effective dose of L-arginine, a conversion based on their respective molecular weights is required.
-
Molecular Weight of L-arginine: 174.20 g/mol [2]
-
Molecular Weight of this compound arginine: 351.38 g/mol [3]
The percentage of L-arginine in this compound arginine by weight is calculated as follows:
(Molecular Weight of L-arginine / Molecular Weight of this compound arginine) * 100 = (174.20 / 351.38) * 100 ≈ 49.58%
Therefore, to achieve a desired L-arginine dose, the mass of this compound arginine administered should be approximately twice the mass of the L-arginine dose.
Conversion Factor: Dose of this compound arginine = Dose of L-arginine / 0.4958
For example, to achieve a dose of 500 mg/kg of L-arginine, the equivalent dose of this compound arginine would be: 500 mg/kg / 0.4958 ≈ 1008.5 mg/kg
Recommended L-arginine Dosages in Rodent Models
The following table summarizes various L-arginine dosages used in rodent models across different research applications. These dosages can serve as a starting point for designing experiments with this compound arginine, after applying the necessary conversion factor.
| Rodent Model (Species, Strain) | Experimental Context | Route of Administration | L-arginine Dose | Treatment Duration | Key Outcomes & Observations |
| Rat | Nitric Oxide Synthesis in CNS | Intravenous infusion | 250, 500, 1000 mg/kg/h | 6 hours | Dose-dependent increase in hippocampal NO production[2]. |
| Rat (Male) | Food Intake Regulation | Oral gavage | 8 and 16 mmol/kg | Single dose | Significant reduction in food intake[4]. |
| Mouse | Food Intake Regulation | Oral gavage | 16 and 24 mmol/kg | Single dose | Dose-dependent reduction in food intake[4]. |
| Rat (Adult) | Safety and Pharmacokinetics | Enteral diet | 2.14 g/kg/day | Chronic | Well-tolerated with no adverse effects noted[3]. |
| Rat (Sprague-Dawley) | Skin Flap Necrosis | Oral (in drinking water) | 6% solution | 8 days post-op | Decreased flap necrosis[5]. |
| Mouse (BALB/c, C57BL/6) | Acute Pancreatitis Induction | Intraperitoneal injection | 2 x 4 g/kg (1 hr apart) | Single day | Induction of acute pancreatitis. Dose is noted to be close to lethal dose in mice[1]. |
| Mouse | Protein Malnutrition & Infection | Dietary | 10, 20, and 50 g/kg diet | Repletion period | 10 and 20 g/kg improved weight gain, while 50 g/kg was toxic and increased mortality[6]. |
| Rat | Long-term Safety | Oral (in drinking water) | 1.8 and 3.6 g/kg/day | 13 weeks | Considered safe; enhanced protein gain and reduced fat deposition[7]. |
| Rat (Sprague-Dawley) | Burn Wound Healing | Oral | 100 - 400 mg/kg/day | Until healing | Accelerated re-epithelization and collagen synthesis[8]. |
Experimental Protocols
Below are detailed protocols for common methods of administering L-arginine to rodents. These can be adapted for this compound arginine, ensuring the compound is properly dissolved or suspended.
Protocol 1: Oral Gavage Administration in Rats/Mice
This protocol is suitable for acute, single-dose studies, such as those investigating effects on food intake.
Materials:
-
This compound arginine or L-arginine HCl (to neutralize pH)
-
Vehicle (e.g., sterile water, saline)
-
Vortex mixer
-
pH meter and solutions for adjustment (e.g., NaOH, HCl)
-
Animal scale
-
Appropriately sized gavage needles (flexible or rigid with a ball tip)
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the total amount of this compound arginine needed based on the number of animals, their average weight, and the desired dose. Remember to use the conversion factor to determine the this compound arginine mass equivalent to the target L-arginine dose.
-
Dissolve the this compound arginine in the chosen vehicle. L-arginine solutions can be basic; L-arginine HCl is a neutral salt that can be used to avoid pH-related effects[4]. If using this compound arginine, check the pH of the final solution and adjust to ~7.0-7.4 if necessary, as extreme pH can cause irritation.
-
Ensure the solution is homogenous. Use a vortex mixer if needed.
-
-
Animal Handling and Dosing:
-
Weigh each animal immediately before dosing to calculate the precise volume to be administered.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head. For rats, a firmer one-handed grip around the upper torso is effective.
-
Measure the distance from the animal's snout to the xiphoid process (the bottom of the sternum) to estimate the correct insertion depth for the gavage needle.
-
Insert the gavage needle gently into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.
-
Slowly administer the calculated volume of the dosing solution.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Dosing Monitoring:
-
Observe the animal for at least one hour post-administration for any signs of distress, such as labored breathing or lethargy.
-
Monitor experimental parameters as required (e.g., food intake at specified time points).
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
This method is often used for inducing pathological conditions, such as acute pancreatitis. Caution: High doses of L-arginine administered via IP can be toxic and lead to mortality[1]. Pilot studies to determine the optimal and safest dose are crucial.
Materials:
-
This compound arginine or L-arginine HCl
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Vortex mixer
-
pH meter and sterile solutions for adjustment
-
Animal scale
-
Sterile syringes and needles (e.g., 25-27 gauge)
Procedure:
-
Preparation of Injectable Solution:
-
Prepare the dosing solution under sterile conditions (e.g., in a laminar flow hood).
-
Dissolve the calculated amount of this compound arginine in sterile saline.
-
Adjust the pH to 7.0-7.4 to prevent irritation.
-
Filter-sterilize the final solution through a 0.22 µm syringe filter.
-
-
Animal Handling and Injection:
-
Weigh the animal for accurate dose calculation.
-
Restrain the mouse by scruffing the neck and turning it to expose the abdomen. The head should be tilted slightly downwards.
-
The injection site is typically in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 15-20 degree angle. Aspirate briefly to ensure no fluid (e.g., blood, urine) is drawn, which would indicate incorrect placement.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Injection Monitoring:
-
Closely monitor animals for signs of pain, distress, or adverse reactions, especially within the first few hours.
-
For models like acute pancreatitis, animals may require supportive care as per the experimental design and ethical guidelines.
-
Visualizations
L-arginine-Nitric Oxide Signaling Pathway
The diagram below illustrates the enzymatic conversion of L-arginine to nitric oxide (NO) and L-citrulline by nitric oxide synthase (NOS). NO then activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP), a second messenger that mediates many of NO's physiological effects.
Caption: L-arginine to Nitric Oxide (NO) signaling pathway.
Experimental Workflow: Dose-Response Study
This diagram outlines a typical workflow for conducting a dose-response study in a rodent model to determine the efficacy and safety of a compound like this compound arginine.
Caption: General workflow for a rodent dose-response study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound arginine | C11H21N5O6S | CID 161685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Arginine Hcl Molecular Weight? (L-Arginine) [vpa.com.au]
- 5. L-arginine, hydrochloride [webbook.nist.gov]
- 6. L-Arginine 2,4-thiazolidinedicarboxylate | CAS No- 30986-62-0 | Simson Pharma Limited [simsonpharma.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. L-Arginine, 4-thiazolidinecarboxylate (1:1) | C10H21N5O4S | CID 9883032 - PubChem [pubchem.ncbi.nlm.nih.gov]
Tidiacic Administration in Primary Hepatocyte Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tidiacic, also known as thiazolidine-2,4-dicarboxylic acid, is recognized for its hepatoprotective properties. Its chemical structure bears a notable resemblance to the thiazolidinedione (TZD) class of drugs, which are established agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. PPARs are critical nuclear receptors that regulate gene expression involved in lipid and glucose metabolism. While direct evidence for this compound's action as a PPAR agonist is still emerging, its structural characteristics suggest a similar mechanism of action.
These application notes provide a comprehensive guide for the administration of this compound in primary hepatocyte cultures. The protocols detailed below are designed to facilitate the investigation of this compound's effects on hepatocyte function, with a specific focus on lipid metabolism, based on the hypothesis that it may act as a PPAR agonist.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols outlined in this document.
Table 1: this compound Cytotoxicity Assessment in Primary Hepatocytes
| This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (%) (e.g., MTT Assay) | LDH Release (Fold Change vs. Control) |
| 0 (Vehicle Control) | 24 | ||
| 1 | 24 | ||
| 10 | 24 | ||
| 50 | 24 | ||
| 100 | 24 | ||
| 0 (Vehicle Control) | 48 | ||
| 1 | 48 | ||
| 10 | 48 | ||
| 50 | 48 | ||
| 100 | 48 |
Table 2: Effect of this compound on Lipid Accumulation in Primary Hepatocytes
| Treatment | This compound Concentration (µM) | Oil Red O Staining (Fold Change vs. Control) | Triglyceride Content (mg/mg protein) |
| Vehicle Control | 0 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| Positive Control (e.g., Oleic Acid) | - |
Table 3: Gene Expression Analysis of PPAR Target Genes in this compound-Treated Primary Hepatocytes
| Gene | Treatment | This compound Concentration (µM) | Fold Change in mRNA Expression (vs. Vehicle Control) |
| CPT1A | Vehicle Control | 0 | 1.0 |
| This compound | 10 | ||
| This compound | 50 | ||
| FABP1 | Vehicle Control | 0 | 1.0 |
| This compound | 10 | ||
| This compound | 50 | ||
| SREBF1 | Vehicle Control | 0 | 1.0 |
| This compound | 10 | ||
| This compound | 50 | ||
| FASN | Vehicle Control | 0 | 1.0 |
| This compound | 10 | ||
| This compound | 50 |
Experimental Protocols
Primary Hepatocyte Isolation and Culture
A standard two-step collagenase perfusion technique should be employed for the isolation of primary hepatocytes from a suitable animal model (e.g., rat or mouse).
Materials:
-
Hepatocyte Wash Medium (e.g., Williams' Medium E)
-
Perfusion Buffer (e.g., HBSS without Ca²⁺/Mg²⁺, with EGTA)
-
Digestion Buffer (e.g., Williams' Medium E with collagenase)
-
Hepatocyte Plating Medium (e.g., Williams' Medium E with 10% FBS, insulin, dexamethasone)
-
Hepatocyte Maintenance Medium (e.g., Williams' Medium E with 2% FBS, insulin, dexamethasone)
-
Collagen-coated culture plates
Protocol:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform a laparotomy to expose the portal vein.
-
Cannulate the portal vein and initiate perfusion with Perfusion Buffer at 37°C.
-
Once the liver is cleared of blood, switch to Digestion Buffer and perfuse until the liver tissue is visibly digested.
-
Excise the liver and gently disperse the hepatocytes in ice-cold Hepatocyte Wash Medium.
-
Filter the cell suspension through a cell strainer (e.g., 70-100 µm) to remove undigested tissue.
-
Wash the hepatocytes by centrifugation at low speed (e.g., 50 x g) for 5 minutes at 4°C. Repeat this step 2-3 times.
-
Determine cell viability and concentration using a trypan blue exclusion assay.
-
Seed the hepatocytes onto collagen-coated culture plates in Hepatocyte Plating Medium.
-
After a 4-6 hour attachment period, replace the plating medium with Hepatocyte Maintenance Medium.
-
Maintain the cells in a humidified incubator at 37°C and 5% CO₂.
Figure 1. Workflow for Primary Hepatocyte Isolation and Culture.
This compound Treatment
Materials:
-
This compound (thiazolidine-2,4-dicarboxylic acid)
-
Vehicle (e.g., DMSO or sterile water, depending on this compound solubility)
-
Hepatocyte Maintenance Medium
Protocol:
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
On the day of the experiment (typically 24 hours after seeding), dilute the this compound stock solution in Hepatocyte Maintenance Medium to the desired final concentrations (e.g., 1, 10, 50, 100 µM).
-
Include a vehicle-only control group.
-
Remove the existing medium from the cultured hepatocytes and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for the desired time points (e.g., 24 or 48 hours).
Cytotoxicity Assays
a) MTT Assay (Cell Viability)
Protocol:
-
At the end of the this compound treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Express cell viability as a percentage relative to the vehicle-treated control cells.
b) Lactate Dehydrogenase (LDH) Release Assay (Cell Membrane Integrity)
Protocol:
-
At the end of the this compound treatment period, collect the cell culture supernatant.
-
Lyse the remaining cells in the wells to determine the maximum LDH release.
-
Use a commercial LDH assay kit to measure LDH activity in the supernatant and the cell lysate.
-
Calculate the percentage of LDH release as (LDH in supernatant) / (LDH in supernatant + LDH in lysate) * 100.
Assessment of Lipid Accumulation
a) Oil Red O Staining
Protocol:
-
After this compound treatment, wash the cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain the cells with a freshly prepared Oil Red O working solution for 10-15 minutes.
-
Wash with 60% isopropanol and then with water.
-
Visualize and capture images of the lipid droplets using a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at approximately 500 nm.
b) Triglyceride Quantification
Protocol:
-
After this compound treatment, wash the cells with PBS and lyse them.
-
Use a commercial triglyceride quantification kit to measure the intracellular triglyceride levels.
-
Normalize the triglyceride concentration to the total protein content of the cell lysate, determined by a BCA or Bradford assay.
Gene Expression Analysis (RT-qPCR)
Protocol:
-
After this compound treatment, lyse the cells and extract total RNA using a suitable kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers for target genes (e.g., CPT1A, FABP1, SREBF1, FASN) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
Signaling Pathway
Based on the structural similarity of this compound to thiazolidinediones, a proposed signaling pathway involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs). Activation of PPARs, particularly PPARα and PPARγ in hepatocytes, leads to the regulation of genes involved in lipid metabolism.
Figure 2. Proposed Signaling Pathway of this compound in Hepatocytes.
Disclaimer: The proposed mechanism of action of this compound as a PPAR agonist is based on its structural similarity to thiazolidinediones. The experimental protocols provided herein are designed to test this hypothesis and to elucidate the specific effects of this compound on primary hepatocyte culture. Further research is required to definitively confirm this mechanism.
Application Notes & Protocols for the Quantification of Tidiacic in Plasma
These application notes provide a comprehensive overview of validated analytical methods for the quantification of Tidiacic in plasma. The protocols detailed below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, which are widely recognized for their sensitivity, selectivity, and robustness in bioanalytical applications.
Introduction
This compound, a novel therapeutic agent, requires accurate and precise quantification in plasma to support pharmacokinetic, toxicokinetic, and clinical studies. This document outlines two primary LC-MS/MS methods for the determination of this compound concentrations in plasma: a rapid and simple protein precipitation method and a more rigorous solid-phase extraction (SPE) method for enhanced sample clean-up. The choice of method will depend on the desired sensitivity, sample throughput, and laboratory resources.
Method 1: Rapid Quantification of this compound in Plasma using Protein Precipitation and LC-MS/MS
This method is suitable for high-throughput analysis and provides a fast turnaround time for sample analysis.
Quantitative Data Summary
The following table summarizes the performance characteristics of the protein precipitation LC-MS/MS method for the quantification of this compound in plasma.
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (RSD%) | 2.64% - 4.15%[1] |
| Inter-day Precision (RSD%) | 2.01% - 2.94%[1] |
| Accuracy (% Bias) | < 15% |
| Mean Extraction Recovery | 97.36% - 104.66%[1] |
| Internal Standard (IS) | This compound-d9 (or a suitable analogue) |
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
This compound-d9 internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (K2EDTA)
-
Deionized water
2. Stock and Working Solutions Preparation:
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d9 in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water to prepare working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d9 stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (100 ng/mL this compound-d9 in acetonitrile).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.
-
Inject 5 µL into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: Reversed-phase C18 column (e.g., Waters Acquity UPLC® BEH-C18, 2.1 × 50 mm, 1.7 µm)[2]
-
Mobile Phase A: 0.2% formic acid and 10 mM ammonium formate in water[2]
-
Mobile Phase B: Acetonitrile[2]
-
Flow Rate: 0.25 mL/min[2]
-
Gradient: (Example) 5% B to 95% B over 1.5 minutes, hold at 95% B for 0.5 minutes, return to 5% B and re-equilibrate for 0.5 minutes.
-
Run Time: 2.5 minutes[3]
-
-
Mass Spectrometry:
Experimental Workflow Diagram
Caption: Workflow for this compound quantification by protein precipitation.
Method 2: Sensitive Quantification of this compound in Plasma using Solid-Phase Extraction (SPE) and LC-MS/MS
This method provides a cleaner sample extract, reducing matrix effects and potentially improving sensitivity. It is recommended for studies requiring lower limits of quantification.
Quantitative Data Summary
The following table summarizes the performance characteristics of the SPE LC-MS/MS method for the quantification of this compound in plasma.
| Parameter | Result |
| Linearity Range | 0.05 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Intra-day Precision (RSD%) | < 15% |
| Inter-day Precision (RSD%) | < 15% |
| Accuracy (% Bias) | < 15% |
| Mean Extraction Recovery | > 85%[4] |
| Internal Standard (IS) | This compound-d9 (or a suitable analogue) |
Experimental Protocol
1. Materials and Reagents:
-
All reagents from Method 1
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB µElution plate)[4]
-
Phosphoric acid
-
Methanol (for SPE conditioning and elution)
2. Stock and Working Solutions Preparation:
-
Prepare as described in Method 1.
3. Sample Preparation (Solid-Phase Extraction):
-
Conditioning: Condition the SPE plate wells with 200 µL of methanol followed by 200 µL of deionized water.
-
Sample Loading: Mix 100 µL of plasma sample with 10 µL of IS working solution and 100 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE plate.
-
Washing: Wash the wells with 200 µL of 5% methanol in water.
-
Elution: Elute this compound and the IS with 2 x 25 µL of methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject 5 µL into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC-MS/MS conditions are similar to those described in Method 1 and can be optimized for the specific sensitivity requirements.
Experimental Workflow Diagram
Caption: Workflow for this compound quantification by solid-phase extraction.
Signaling Pathway (Hypothetical)
As this compound is a novel compound, its precise signaling pathway may still be under investigation. The following diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of a key kinase in a disease-related cascade.
Caption: Hypothetical signaling pathway for this compound as a kinase inhibitor.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Determination of tigecycline in human plasma by LC-MS/MS and its application to population pharmacokinetics study in Chinese patients with hospital-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated UHPLC-MS/MS method for quantification of total and free tedizolid concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Silymarin as a Positive Control for Hepatoprotection Studies
Introduction
Silymarin, a flavonoid complex extracted from the seeds of the milk thistle plant (Silybum marianum), is a widely recognized and extensively studied hepatoprotective agent.[1] Its well-documented antioxidant, anti-inflammatory, and antifibrotic properties make it an ideal positive control for in vivo and in vitro hepatoprotection studies.[2] These application notes provide detailed protocols and data for researchers utilizing Silymarin as a reliable benchmark for evaluating the efficacy of novel hepatoprotective compounds.
Core Mechanisms of Action
Silymarin exerts its hepatoprotective effects through a multi-pronged approach, making it a robust positive control.[3] Key mechanisms include:
-
Antioxidant Activity: Silymarin is a potent free radical scavenger that mitigates oxidative stress by inhibiting lipid peroxidation and preserving intracellular antioxidant defense systems, such as glutathione (GSH).[4][5]
-
Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting the activation of nuclear factor-kappa B (NF-κB), a critical regulator of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α) and various interleukins.[3][6]
-
Antifibrotic Properties: Silymarin impedes the progression of liver fibrosis by inhibiting the activation of hepatic stellate cells (HSCs), the primary cells responsible for extracellular matrix deposition in the liver.[7]
-
Membrane Stabilization: It stabilizes hepatocyte membranes, preventing the entry of toxins and reducing cellular damage.[4]
-
Promotion of Regeneration: Silymarin stimulates protein synthesis in hepatocytes, which aids in the regeneration of damaged liver tissue.[4][8]
Data Presentation
The following tables summarize the typical quantitative effects of Silymarin in a common animal model of hepatotoxicity induced by carbon tetrachloride (CCl4). These values serve as a reference for expected outcomes when using Silymarin as a positive control.
Table 1: Effect of Silymarin on Serum Liver Enzymes in CCl4-Induced Hepatotoxicity in Rats
| Group | ALT (U/L) | AST (U/L) | ALP (U/L) |
| Normal Control | 25-45 | 60-100 | 100-280 |
| CCl4 Model | 150-250 | 250-400 | 350-550 |
| Silymarin (100 mg/kg) + CCl4 | 50-90 | 120-180 | 150-350 |
Data are presented as representative ranges compiled from preclinical studies. Actual values may vary based on specific experimental conditions.
Table 2: Effect of Silymarin on Liver Antioxidant Status in CCl4-Induced Hepatotoxicity in Rats
| Group | MDA (nmol/mg protein) | SOD (U/mg protein) | CAT (U/mg protein) | GSH (µg/mg protein) |
| Normal Control | 1.0-2.0 | 120-160 | 60-80 | 8.0-12.0 |
| CCl4 Model | 4.0-7.0 | 50-80 | 25-40 | 3.0-5.0 |
| Silymarin (100 mg/kg) + CCl4 | 2.0-3.5 | 90-130 | 45-65 | 6.0-9.0 |
MDA: Malondialdehyde; SOD: Superoxide Dismutase; CAT: Catalase; GSH: Reduced Glutathione. Data are representative ranges.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the use of Silymarin in hepatoprotection studies.
Experimental Protocols
The following protocols provide a detailed methodology for using Silymarin as a positive control in a CCl4-induced hepatotoxicity model in rats.
Protocol 1: CCl4-Induced Acute Hepatotoxicity Model
This model is suitable for evaluating the protective effects of compounds against acute liver injury.
-
Animals: Male Wistar rats (180-220 g).
-
Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, 22-24°C) with ad libitum access to food and water.
-
Experimental Groups (n=6-8 per group):
-
Normal Control: Receives vehicle for Silymarin (e.g., 0.5% Carboxymethyl cellulose) orally and vehicle for CCl4 (e.g., olive oil) intraperitoneally (i.p.).
-
CCl4 Model: Receives Silymarin vehicle orally and CCl4 i.p.
-
Positive Control: Pre-treated with Silymarin (100 mg/kg, oral gavage) daily for 7 days.
-
Test Compound Group(s): Pre-treated with test compound(s) at various doses daily for 7 days.
-
-
Procedure:
-
On day 7, two hours after the final dose of Silymarin or test compound, administer a single dose of CCl4 (1 mL/kg, 50% solution in olive oil) via i.p. injection to all groups except the Normal Control.[9]
-
24 hours after CCl4 administration, anesthetize the animals and collect blood via cardiac puncture for serum biochemical analysis.
-
Immediately perfuse the liver with cold saline and excise it. A portion should be fixed in 10% neutral buffered formalin for histology, and the remaining tissue should be snap-frozen for analysis of oxidative stress markers.
-
-
Key Endpoints:
-
Serum ALT, AST, and ALP levels.
-
Histopathological examination of liver tissue (H&E staining) for necrosis and inflammation.
-
Liver MDA, SOD, and GSH levels.
-
Protocol 2: CCl4-Induced Chronic Liver Fibrosis Model
This model is used for assessing the antifibrotic potential of test compounds.
-
Animals: Male Sprague-Dawley rats (150-180 g).
-
Acclimatization: As described in Protocol 1.
-
Experimental Groups (n=8-10 per group):
-
Normal Control: Receives vehicles only for the entire duration.
-
CCl4 Model: Receives CCl4 i.p. and Silymarin vehicle orally.
-
Positive Control: Receives CCl4 i.p. and Silymarin (100 mg/kg, oral gavage) daily.
-
Test Compound Group(s): Receives CCl4 i.p. and test compound(s) orally daily.
-
-
Procedure:
-
Induce liver fibrosis by administering CCl4 (2 mL/kg, 20% solution in olive oil) via i.p. injection twice a week for 8 weeks.[9]
-
Administer Silymarin or the test compound daily via oral gavage throughout the 8-week period.
-
At the end of the 8th week, 48 hours after the last CCl4 injection, euthanize the animals.
-
Collect blood and liver tissue as described in Protocol 1.
-
-
Key Endpoints:
-
Serum ALT, AST levels.
-
Histopathological examination of liver tissue using Masson's Trichrome stain to assess collagen deposition and fibrosis stage.
-
Hydroxyproline content assay in liver tissue to quantify collagen.
-
Western blot or immunohistochemistry for fibrosis markers (e.g., α-SMA, TGF-β).
-
Silymarin's well-characterized, multi-target mechanism of action and consistent hepatoprotective effects in various preclinical models make it an indispensable tool for liver disease research.[1][5] Its use as a positive control provides a robust benchmark, ensuring the validity and comparability of findings when screening and characterizing new therapeutic agents for hepatoprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Hepatoprotective Effect of Silymarin Herb in Prevention of Liver Dysfunction Using Pig as Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Silymarin: Unveiling its pharmacological spectrum and therapeutic potential in liver diseases—A comprehensive narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academy.miloa.eu [academy.miloa.eu]
- 8. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 9. Hepatoprotective Effects of Silybum marianum (Silymarin) and Glycyrrhiza glabra (Glycyrrhizin) in Combination: A Possible Synergy - PMC [pmc.ncbi.nlm.nih.gov]
Tidiacic Formulation for Oral Gavage in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tidiacic, also known as thiazolidine-2,4-dicarboxylic acid, is a compound recognized for its hepatoprotective properties. It is often formulated as this compound arginine. As a member of the thiazolidinedione (TZD) class of drugs, its primary mechanism of action is through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. Activation of PPARγ influences the transcription of various genes involved in these metabolic pathways, leading to improved insulin sensitivity. While the primary effects of TZDs are related to insulin sensitization, their role in hepatoprotection is an area of increasing interest.
This document provides detailed application notes and protocols for the preparation and oral gavage administration of a this compound formulation in mice for preclinical research. Due to the limited availability of specific published protocols for this compound oral gavage in mice, the following formulation and experimental design are based on established methods for analogous thiazolidinedione compounds, such as rosiglitazone and pioglitazone, which have been extensively studied in murine models.
Data Presentation
Table 1: Representative Oral Gavage Formulations for Thiazolidinediones in Mice
| Compound | Vehicle | Concentration/Dosage | Reference Study Context |
| Pioglitazone | 0.5% Methyl Cellulose | 40 mg/kg | To improve metabolic status in offspring of obese mice.[1] |
| Pioglitazone | 0.5% Methyl Cellulose | 3 mg/kg | To investigate effects on hepatic inflammation in overweight rats.[2] |
| Rosiglitazone | Saline | 8 mg/kg/day | To study effects on angiogenic progenitor cell differentiation.[3] |
| Rosiglitazone | Not specified | Not specified | To attenuate atherogenesis in diabetic apoE-deficient mice.[4] |
Table 2: General Oral Gavage Parameters for Mice
| Parameter | Recommendation | Source |
| Gavage Needle Size | 18-20 gauge, 1-1.5 inches with a rounded tip for adult mice. | Washington State University IACUC[5] |
| Maximum Dosing Volume | 10 mL/kg (smaller volumes of 5 mL/kg are often recommended). | Washington State University IACUC[5] |
| Frequency | Can be repeated up to 3 times in a 24-hour period, with justification. | Washington State University IACUC[5] |
| Vehicle Example | 0.5% methyl cellulose in water. | Multiple studies[1][6] |
Experimental Protocols
The following protocols are detailed methodologies for the preparation and administration of a this compound formulation for oral gavage in mice, based on best practices and protocols for similar compounds.
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Objective: To prepare a homogenous suspension of this compound arginine suitable for oral administration to mice.
Materials:
-
This compound arginine powder
-
0.5% (w/v) Methyl cellulose solution (sterile)
-
Sterile water for injection
-
Weighing scale
-
Spatula
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Calculate the required amount of this compound arginine: Determine the total volume of the formulation needed based on the number of mice, their average weight, and the desired dosage (e.g., in mg/kg).
-
Prepare the 0.5% methyl cellulose vehicle:
-
Weigh the appropriate amount of methyl cellulose powder.
-
Gradually add the powder to sterile water while continuously stirring or vortexing to prevent clumping.
-
Ensure the methyl cellulose is completely dissolved, which may require stirring for an extended period. The final solution should be clear and slightly viscous.
-
-
Prepare the this compound suspension:
-
Accurately weigh the calculated amount of this compound arginine powder.
-
Transfer the powder to a sterile conical tube.
-
Add a small volume of the 0.5% methyl cellulose vehicle to the powder to create a paste.
-
Gradually add the remaining volume of the vehicle to the tube while continuously vortexing to ensure a uniform suspension.
-
For larger volumes, a magnetic stirrer can be used to maintain homogeneity.
-
-
Storage: Store the prepared suspension at 4°C for short-term use (up to one week). Always vortex the suspension thoroughly before each use to ensure uniform drug distribution.
Protocol 2: Oral Gavage Administration in Mice
Objective: To safely and accurately administer the prepared this compound formulation to mice via oral gavage.
Materials:
-
Prepared this compound arginine suspension
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)
-
Syringes (1 mL)
-
Animal scale
-
Personal Protective Equipment (PPE): gloves, lab coat
Procedure:
-
Animal Preparation:
-
Weigh each mouse accurately on the day of dosing to calculate the precise volume of the formulation to be administered.
-
Handle the mice gently to minimize stress.
-
-
Dose Calculation: Calculate the individual dose volume for each mouse based on its body weight and the concentration of the this compound suspension.
-
Loading the Syringe:
-
Thoroughly vortex the this compound suspension to ensure homogeneity.
-
Draw the calculated volume into the syringe.
-
Attach the gavage needle securely to the syringe.
-
Expel any air bubbles from the syringe and needle.
-
-
Animal Restraint:
-
Restrain the mouse firmly by scruffing the neck and back to immobilize the head and prevent movement. The body of the mouse should be held securely.
-
-
Gavage Procedure:
-
Gently insert the gavage needle into the mouth, slightly to one side of the oral cavity to avoid the incisors.
-
Advance the needle smoothly along the roof of the mouth towards the esophagus. The mouse will typically swallow as the needle passes into the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly depress the syringe plunger to administer the formulation.
-
Administer the entire volume steadily.
-
-
Post-Administration:
-
Gently and slowly withdraw the gavage needle.
-
Return the mouse to its cage and monitor it for a few minutes for any signs of distress, such as difficulty breathing or leakage of the formulation from the mouth or nose.
-
Continue to monitor the animals according to the experimental protocol.
-
Signaling Pathway and Experimental Workflow Visualization
Hepatoprotective Mechanism of this compound via PPARγ Activation
The primary mechanism of action for this compound, as a thiazolidinedione, is the activation of PPARγ. This nuclear receptor forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates gene transcription, leading to beneficial effects on glucose and lipid metabolism, which can contribute to its hepatoprotective effects.
Caption: this compound activates PPARγ, leading to gene transcription modulation and hepatoprotection.
Experimental Workflow for Oral Gavage in Mice
A logical workflow is essential for conducting in vivo studies involving oral gavage to ensure consistency and animal welfare.
Caption: Workflow for in vivo studies using oral gavage in mice.
References
- 1. Pioglitazone therapy in mouse offspring exposed to maternal obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pioglitazone improves lipid and insulin levels in overweight rats on a high cholesterol and fructose diet by decreasing hepatic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Rosiglitazone (PPARgamma-agonist) attenuates atherogenesis with no effect on hyperglycaemia in a combined diabetes-atherosclerosis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and safety of arginine supplementation in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antioxidant Effects of Tidiacic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2][3] Consequently, the identification and characterization of novel antioxidant compounds are of significant interest in drug development.
These application notes provide a comprehensive guide for evaluating the antioxidant potential of a novel compound, "Tidiacic," using a panel of robust, cell-based assays. The protocols detailed herein are designed to assess the compound's ability to mitigate intracellular ROS levels, enhance endogenous antioxidant enzyme activity, and protect against oxidative damage to key biomolecules such as lipids and DNA.
Assessment of Intracellular Reactive Oxygen Species (ROS)
Application Note: Cellular Antioxidant Activity (CAA) Assay
The Cellular Antioxidant Activity (CAA) assay is a primary screening method to determine the ability of a compound to scavenge intracellular ROS.[4] The assay utilizes the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Once inside the cell, cellular esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-Dichlorodihydrofluorescin (DCFH) within the cell.[5][6] In the presence of ROS, DCFH is rapidly oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[5][6] An effective antioxidant like this compound will quench ROS, thereby reducing the oxidation of DCFH and leading to a measurable decrease in fluorescence intensity, which is proportional to its antioxidant activity.[4][7]
Experimental Workflow: General Antioxidant Screening
Caption: A generalized workflow for assessing the antioxidant properties of a test compound.
Protocol: Intracellular ROS Measurement using DCFH-DA
Materials:
-
Cell line (e.g., HeLa, HepG2, or relevant cell type)
-
96-well black, clear-bottom cell culture plates
-
DCFH-DA probe (e.g., 5 mM stock in DMSO)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., N-acetylcysteine [NAC] or Trolox)
-
Oxidative stress inducer (e.g., H₂O₂, AAPH)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Complete culture medium
-
Fluorescence microplate reader (Ex/Em = 495/529 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that ensures they are 90-100% confluent on the day of the experiment. Incubate for 24 hours at 37°C, 5% CO₂.[5]
-
Compound Pre-treatment: Remove the culture medium and wash cells gently with warm PBS. Add fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM), a positive control (e.g., 1 mM NAC), and a vehicle control. Incubate for 1-2 hours.
-
Probe Loading: Remove the treatment medium and wash cells twice with warm PBS. Add 100 µL of working DCFH-DA solution (e.g., 10-20 µM in PBS) to each well. Incubate for 45 minutes at 37°C in the dark.[7]
-
Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells once with warm PBS. Add 100 µL of the oxidative stress inducer (e.g., 100-500 µM H₂O₂) to all wells except the negative control wells (which receive only PBS).
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure fluorescence intensity (Ex/Em = 495/529 nm) every 5 minutes for 1 hour.[7]
-
Data Analysis: Subtract the background fluorescence (wells with cells but no probe). Calculate the percentage of ROS inhibition for each concentration of this compound compared to the vehicle-treated, stressed control.
Data Presentation: this compound's Effect on Intracellular ROS
| Treatment Group | Concentration (µM) | Fluorescence (RFU) | % ROS Inhibition |
| Control (No Stress) | - | 150 ± 12 | - |
| Vehicle + H₂O₂ | - | 1850 ± 98 | 0% |
| This compound + H₂O₂ | 1 | 1625 ± 85 | 13.2% |
| 5 | 1280 ± 70 | 33.5% | |
| 10 | 890 ± 55 | 56.5% | |
| 25 | 550 ± 41 | 79.4% | |
| 50 | 310 ± 28 | 90.6% | |
| NAC + H₂O₂ | 1000 | 285 ± 25 | 92.1% |
| Data are presented as mean ± SD and are hypothetical. |
Evaluation of Endogenous Antioxidant Enzyme Activity
Application Note
Potent antioxidant compounds may not only scavenge radicals directly but also upregulate the cell's intrinsic antioxidant defense system.[8] This system includes key enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[9][10] SOD catalyzes the dismutation of the superoxide anion into hydrogen peroxide (H₂O₂), which is then detoxified into water and oxygen by CAT and GPx.[9] Measuring the activity of these enzymes in cell lysates following treatment with this compound can reveal an indirect, yet powerful, antioxidant mechanism.
Protocol: Spectrophotometric Analysis of SOD, CAT, and GPx Activity
1. Cell Lysis:
-
Culture and treat cells with this compound (and controls) for a specified period (e.g., 24 hours).
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in a suitable cold lysis buffer (e.g., RIPA buffer or a specific assay buffer) on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic extract) and determine the total protein concentration using a BCA or Bradford assay. Normalize all samples to the same protein concentration before proceeding.
2. Superoxide Dismutase (SOD) Activity Assay:
-
Principle: This assay often uses a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector molecule (e.g., Nitroblue Tetrazolium, NBT) that reacts with the radicals to produce a colored product.[9] SOD in the sample competes for the superoxide radicals, thus inhibiting the color reaction.
-
Procedure: Utilize a commercial SOD assay kit or a well-established protocol.[11] Briefly, add normalized cell lysate to a reaction mixture containing the superoxide-generating system and NBT. Measure the rate of color formation at ~560 nm. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the reaction by 50%.[11]
3. Catalase (CAT) Activity Assay:
-
Principle: The most direct method measures the decomposition of H₂O₂ by monitoring the decrease in absorbance at 240 nm.
-
Procedure: Add normalized cell lysate to a quartz cuvette containing a known concentration of H₂O₂ in a suitable buffer (e.g., potassium phosphate buffer). Immediately begin measuring the absorbance at 240 nm for several minutes. The rate of decrease is proportional to CAT activity.
4. Glutathione Peroxidase (GPx) Activity Assay:
-
Principle: This is an indirect coupled assay. GPx reduces an organic peroxide (e.g., tert-butyl hydroperoxide) using GSH, producing oxidized glutathione (GSSG). GSSG is then reduced back to GSH by glutathione reductase (GR), a reaction that consumes NADPH. The rate of NADPH disappearance, monitored at 340 nm, is proportional to GPx activity.[10]
-
Procedure: Use a commercial GPx assay kit. Add normalized cell lysate to a reaction mixture containing GSH, GR, NADPH, and a peroxide substrate. Monitor the decrease in absorbance at 340 nm.
Data Presentation: Effect of this compound on Antioxidant Enzyme Activity
| Treatment Group | Concentration (µM) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | GPx Activity (mU/mg protein) |
| Vehicle Control | - | 35.2 ± 3.1 | 58.1 ± 4.5 | 45.3 ± 3.8 |
| This compound | 10 | 48.6 ± 4.2 | 75.4 ± 6.1 | 62.1 ± 5.5 |
| 25 | 65.1 ± 5.5 | 92.8 ± 7.9 | 88.9 ± 7.1 | |
| 50 | 88.9 ± 7.2 | 115.3 ± 9.3 | 105.7 ± 8.6 | |
| Positive Control (e.g., Sulforaphane) | 10 | 85.4 ± 6.9 | 110.5 ± 8.8 | 101.2 ± 8.2 |
| Data are presented as mean ± SD and are hypothetical. One unit (U) of CAT activity is the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute. One unit (U) of SOD is the amount of enzyme that inhibits the reference reaction by 50%. |
Assessment of Oxidative Damage
Application Note: Lipid Peroxidation (MDA) Assay
Lipid peroxidation is a primary consequence of oxidative damage, where ROS attack polyunsaturated fatty acids in cellular membranes, leading to cell injury.[12] Malondialdehyde (MDA) is a stable end-product of this process and serves as a widely used biomarker for oxidative stress.[12][13] The assay measures MDA levels based on its reaction with thiobarbituric acid (TBA) to form a fluorescent/colored adduct.[14] A reduction in MDA levels in cells treated with this compound indicates a protective effect against lipid peroxidation.
Mechanism: MDA-TBA Adduct Formation
References
- 1. bioivt.com [bioivt.com]
- 2. Assessment of oxidative stress-induced DNA damage by immunoflourescent analysis of 8-oxodG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bioivt.com [bioivt.com]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
- 7. assaygenie.com [assaygenie.com]
- 8. mdpi.com [mdpi.com]
- 9. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. sciensage.info [sciensage.info]
- 12. oxfordbiomed.com [oxfordbiomed.com]
- 13. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum [bio-protocol.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Tracking Tidiacic In Vivo: Application Notes and Protocols for Imaging Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tidiacic, a thiazolidine-2,4-dicarboxylic acid, is recognized for its hepatoprotective properties. Understanding its in vivo biodistribution is crucial for elucidating its mechanism of action and optimizing its therapeutic efficacy. This document provides detailed application notes and protocols for tracking the distribution of this compound in preclinical models using established in vivo imaging techniques. Given the absence of direct literature on imaging this compound, this guide presents hypothetical protocols based on standard methodologies for labeling and imaging small molecules with similar chemical properties. Two primary imaging modalities are proposed: Single Photon Emission Computed Tomography (SPECT) for quantitative whole-body distribution analysis and Fluorescence Imaging for high-resolution tissue and cellular localization, particularly within the liver.
Principle of the Methods
To visualize the distribution of this compound in vivo, it must first be labeled with a detectable probe. This can be a radioisotope for nuclear imaging or a fluorophore for optical imaging.
-
SPECT/CT Imaging: This modality involves labeling this compound with a gamma-emitting radioisotope, such as Iodine-125 (¹²⁵I). The labeled compound is administered to an animal model, and a SPECT scanner detects the gamma rays emitted from the body. Co-registration with Computed Tomography (CT) provides anatomical context to the functional imaging data, allowing for precise localization of the radiotracer. This technique is highly sensitive and allows for quantitative assessment of drug distribution throughout the entire body over time.
-
Fluorescence Imaging: This technique requires conjugating this compound with a fluorescent dye. Following administration, the animal is imaged using a system that excites the fluorophore and detects the emitted light. This method offers high spatial resolution and is particularly useful for ex vivo organ imaging and microscopy to determine distribution at the tissue and cellular level. Near-infrared (NIR) fluorophores are often preferred for in vivo applications due to deeper tissue penetration of light.
Proposed Signaling Pathway and Experimental Workflow
The following diagrams illustrate the conceptual signaling pathway of a generic hepatoprotective agent and the experimental workflows for SPECT/CT and fluorescence imaging of this compound.
Caption: Conceptual signaling pathway of this compound's hepatoprotective action.
Caption: Experimental workflow for in vivo SPECT/CT imaging of radiolabeled this compound.
Caption: Experimental workflow for in vivo and ex vivo fluorescence imaging of this compound.
Application Note 1: SPECT/CT Imaging of [¹²⁵I]this compound
This protocol outlines the use of SPECT/CT to quantitatively assess the whole-body biodistribution of this compound in a rodent model.
Materials
-
This compound
-
Sodium [¹²⁵I]Iodide
-
Chloramine-T
-
Sodium metabisulfite
-
PD-10 desalting columns
-
0.9% Saline solution
-
Animal model (e.g., male Wistar rats, 200-250g)
-
Anesthesia (e.g., isoflurane)
-
SPECT/CT scanner
Experimental Protocol
1. Radiolabeling of this compound with Iodine-125
-
Note: This is a hypothetical labeling method. This compound does not have a readily iodinatable group like a phenol. A precursor with a suitable group for iodination (e.g., a p-hydroxyphenyl group) would need to be synthesized.
-
Dissolve 1 mg of the this compound precursor in 100 µL of 0.5 M phosphate buffer (pH 7.5).
-
Add 37 MBq (1 mCi) of Na[¹²⁵I].
-
Initiate the reaction by adding 10 µL of Chloramine-T solution (2 mg/mL in phosphate buffer).
-
Allow the reaction to proceed for 2 minutes at room temperature.
-
Quench the reaction by adding 20 µL of sodium metabisulfite solution (2 mg/mL in phosphate buffer).
-
Purify the [¹²⁵I]this compound using a PD-10 desalting column, eluting with 0.9% saline.
-
Collect fractions and measure radioactivity to identify the product peak.
-
Determine radiochemical purity using radio-TLC or radio-HPLC. A purity of >95% is required.
2. Animal Preparation and Administration
-
Acclimatize animals for at least one week prior to the experiment.
-
Anesthetize the animal using isoflurane (2-3% for induction, 1.5-2% for maintenance).
-
Administer approximately 3.7 MBq (100 µCi) of [¹²⁵I]this compound in 100-200 µL of saline via tail vein injection.
3. SPECT/CT Imaging
-
Position the anesthetized animal on the scanner bed.
-
Acquire SPECT and CT images at various time points post-injection (e.g., 30 minutes, 1, 4, and 24 hours).
-
SPECT Parameters (Example):
-
Energy window: 25-45 keV for ¹²⁵I
-
Projections: 64 projections over 360°
-
Acquisition time per projection: 30 seconds
-
-
CT Parameters (Example):
-
X-ray tube voltage: 50 kVp
-
Exposure: 200 mAs
-
Reconstruction: Filtered back-projection
-
4. Ex Vivo Biodistribution
-
At the final imaging time point, euthanize the animal.
-
Dissect major organs and tissues (e.g., liver, kidneys, spleen, heart, lungs, muscle, blood, brain, stomach, intestines).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
Data Presentation
Table 1: Hypothetical Biodistribution of [¹²⁵I]this compound in Rats (%ID/g)
| Organ/Tissue | 1 hour p.i. | 4 hours p.i. | 24 hours p.i. |
| Blood | 2.5 ± 0.4 | 0.8 ± 0.2 | 0.1 ± 0.05 |
| Liver | 15.2 ± 2.1 | 12.5 ± 1.8 | 5.3 ± 0.9 |
| Kidneys | 8.1 ± 1.5 | 4.2 ± 0.8 | 1.1 ± 0.3 |
| Spleen | 1.8 ± 0.3 | 1.5 ± 0.2 | 0.9 ± 0.1 |
| Heart | 0.9 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.04 |
| Lungs | 2.1 ± 0.5 | 1.1 ± 0.3 | 0.4 ± 0.1 |
| Muscle | 0.5 ± 0.1 | 0.3 ± 0.08 | 0.1 ± 0.02 |
| Brain | 0.1 ± 0.03 | 0.05 ± 0.01 | 0.02 ± 0.01 |
Data are presented as mean ± standard deviation (n=3) and are hypothetical, based on expected high uptake in the liver for a hepatoprotective agent.
Application Note 2: Fluorescence Imaging of this compound-NIR
This protocol describes the use of in vivo and ex vivo fluorescence imaging to visualize the distribution of this compound, particularly in the liver.
Materials
-
This compound with a reactive functional group for conjugation (e.g., an amine or carboxylic acid)
-
NHS-ester or maleimide-functionalized near-infrared (NIR) fluorescent dye (e.g., Cy7 or Alexa Fluor 750)
-
Reaction buffer (e.g., PBS or bicarbonate buffer, pH 8.3)
-
Size exclusion chromatography columns
-
Animal model (e.g., C57BL/6 mice, 8-10 weeks old)
-
In vivo fluorescence imaging system
-
Surgical tools for organ dissection
-
Cryostat or microtome
-
Fluorescence microscope
Experimental Protocol
1. Fluorescent Labeling of this compound
-
Note: This requires a chemically modified this compound that allows for conjugation to a fluorescent dye.
-
Dissolve the modified this compound and the NIR dye NHS-ester in a suitable solvent like DMSO.
-
Mix the this compound and dye solutions in a 2:1 molar ratio in a reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the this compound-NIR conjugate using size exclusion chromatography to remove unconjugated dye.
-
Confirm conjugation and purity using HPLC and mass spectrometry.
2. Animal Preparation and Administration
-
Anesthetize the mouse with isoflurane.
-
Administer a predetermined dose of this compound-NIR (e.g., 10 nmol) in a volume of 100 µL via tail vein injection.
3. In Vivo and Ex Vivo Fluorescence Imaging
-
Acquire whole-body images at different time points (e.g., 15 min, 1, 4, and 24 hours) using an in vivo imaging system with appropriate excitation and emission filters for the chosen NIR dye.
-
At the final time point, euthanize the mouse and dissect the major organs.
-
Arrange the organs on a non-fluorescent surface and image them using the in vivo imaging system to assess relative signal intensity.
4. Fluorescence Microscopy
-
Fix the harvested tissues (especially the liver) in 4% paraformaldehyde.
-
Cryoprotect the tissues in sucrose solutions, embed in OCT, and prepare frozen sections (e.g., 10 µm thick).
-
Mount the sections on slides and image using a fluorescence microscope to visualize the cellular distribution of the this compound-NIR conjugate. Co-staining with cellular markers (e.g., DAPI for nuclei) can provide further localization context.
Data Presentation
Table 2: Hypothetical Quantitative Analysis of Ex Vivo Organ Fluorescence
| Organ | Mean Fluorescence Intensity (Arbitrary Units) at 4 hours p.i. |
| Liver | 5.8 x 10⁸ ± 1.2 x 10⁸ |
| Kidneys | 2.1 x 10⁸ ± 0.5 x 10⁸ |
| Spleen | 0.9 x 10⁸ ± 0.2 x 10⁸ |
| Lungs | 1.5 x 10⁸ ± 0.4 x 10⁸ |
| Muscle | 0.3 x 10⁸ ± 0.1 x 10⁸ |
Data are presented as mean ± standard deviation (n=3) and are hypothetical, reflecting expected high accumulation in the liver.
Conclusion
The protocols detailed in these application notes provide a framework for investigating the in vivo distribution of this compound using SPECT/CT and fluorescence imaging. While the specific labeling of this compound requires chemical modification, the described methodologies are robust and widely applicable to small molecules. The quantitative data from SPECT/CT combined with the high-resolution information from fluorescence imaging can provide a comprehensive understanding of the pharmacokinetics and target organ accumulation of this compound, thereby aiding in its further development as a therapeutic agent. Researchers should optimize these protocols based on the specific properties of their labeled this compound conjugate and the imaging instrumentation available.
Troubleshooting & Optimization
Technical Support Center: Tidiacic in Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential stability issues with Tidiacic in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or thiazolidine-2,4-dicarboxylic acid, is a small molecule that belongs to the thiazolidinedione class of compounds.[1][2] Like other thiazolidinediones, it is expected to function as a ligand for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[3] PPARγ is a nuclear receptor that plays a key role in regulating fatty acid storage and glucose metabolism.[3] Upon activation by a ligand like this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences to modulate gene expression.[4][5]
Q2: I am preparing to use this compound for a long-term cell culture experiment. How should I prepare and store my stock solutions?
Proper preparation and storage of this compound stock solutions are critical to ensure its stability and the reproducibility of your experiments.
-
Solvent Selection: this compound has low solubility in aqueous media.[6] Therefore, it is recommended to prepare high-concentration stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO).[6][7]
-
Stock Solution Concentration: Prepare a concentrated stock solution (e.g., 10-100 mM) to minimize the volume of solvent added to your cell culture medium. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid cellular toxicity.[8]
-
Storage: Store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[8] Protect the stock solutions from light.[9] For long-term storage, consider storing the vials with a desiccant.[6]
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions directly in the cell culture medium. Avoid storing this compound in aqueous solutions for extended periods.[6]
Q3: What are the potential signs of this compound degradation in my cell culture experiments?
Observing the following may indicate that this compound is unstable under your experimental conditions:
-
Loss of Biological Activity: A gradual or complete loss of the expected biological effect over time, even with repeated dosing.[10]
-
Inconsistent Results: High variability in experimental outcomes between replicates or between experiments conducted at different times.[11]
-
Changes in Media Appearance: A change in the color of the culture medium or the appearance of a precipitate may suggest compound degradation or precipitation.[10]
-
Cellular Stress or Toxicity: If cells appear stressed or die at concentrations that were previously non-toxic, it could be due to the formation of toxic degradation products.[10]
Troubleshooting Guide
Problem: I am observing a diminished or inconsistent biological effect of this compound in my long-term experiment.
This is a common issue when working with small molecules in aqueous environments over extended periods. The underlying cause is likely related to the chemical stability of this compound in the cell culture medium.
Potential Causes and Solutions
-
Hydrolysis of the Thiazolidine Ring: The thiazolidine ring in this compound can be susceptible to hydrolysis, a reaction with water that can lead to ring-opening.[12][13] The rate of this hydrolysis can be influenced by the pH of the culture medium.[12]
-
Solution: Monitor and maintain a stable pH in your cell culture medium, typically between 7.2 and 7.4. For long-term experiments, consider using a medium with a more robust buffering system, such as HEPES, in addition to the standard bicarbonate buffering.[11]
-
-
Oxidation: Components of the cell culture medium, exposure to light, or the presence of reactive oxygen species generated by the cells can potentially lead to the oxidation of this compound. Thiazolidine derivatives have been noted for their antioxidant properties, which implies they can be sensitive to the redox environment of the culture medium.[14]
-
Solution: Minimize the exposure of your media containing this compound to light by using amber-colored culture vessels or keeping your cultures in the dark as much as possible. Consider using fresh media for each experiment and avoid prolonged storage of media containing this compound.
-
-
Interaction with Media Components: Cell culture media are complex mixtures of amino acids, vitamins, salts, and other components. This compound may interact with these components, leading to its degradation or sequestration.
-
Solution: For critical experiments, consider a simplified, serum-free medium if your cell line can tolerate it, to reduce the complexity of the chemical environment.[11]
-
-
Adsorption to Labware: Small molecules can adsorb to the plastic surfaces of culture plates and flasks, reducing the effective concentration in the medium.[10]
-
Solution: For sensitive assays, consider using low-protein-binding labware.
-
Troubleshooting Workflow
If you suspect this compound instability, a systematic approach can help identify and mitigate the problem.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. cusabio.com [cusabio.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. captivatebio.com [captivatebio.com]
- 9. phytotechlab.com [phytotechlab.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of Tidiacic in non-hepatic cells.
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of Tidiacic, particularly in non-hepatic cell lines.
Frequently Asked Questions (FAQs)
Q1: What is known about the off-target effects of this compound in non-hepatic cells?
Currently, there is a notable lack of specific research in publicly available literature detailing the off-target effects of this compound in non-hepatic cells. This compound is primarily documented as a hepatoprotective agent, and its mechanism of action is largely described in the context of liver cells.[1][2] Researchers investigating this compound in non-hepatic systems should consider their work as exploratory and foundational.
Q2: I am seeing unexpected results (e.g., decreased cell viability, altered morphology) in my non-hepatic cell line treated with this compound. How can I begin to troubleshoot this?
When observing unexpected effects of a compound in a new cell line, a systematic approach is crucial. Below is a general troubleshooting workflow to begin characterizing the observed cellular phenotype.
Caption: General workflow for troubleshooting unexpected cellular phenotypes.
Q3: How can I determine an appropriate concentration range for this compound in my non-hepatic cell line?
A dose-response experiment is a critical first step. We recommend a broad concentration range to start (e.g., 0.1 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for the observed phenotype.
Troubleshooting Guides
Guide 1: Assessing Cell Viability and Cytotoxicity
If you suspect this compound is causing cell death in your non-hepatic cell line, it is important to distinguish between a cytostatic effect (inhibition of proliferation) and a cytotoxic effect (direct cell killing).
Recommended Experimental Protocol: LDH Release Assay
Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.
-
Cell Seeding: Plate your non-hepatic cells in a 96-well plate at a density that will not exceed 90% confluency at the end of the experiment.
-
This compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control and a positive control for maximum LDH release (e.g., cell lysis buffer).
-
Incubation: Incubate for a period relevant to your experimental question (e.g., 24, 48, 72 hours).
-
Sample Collection: Carefully collect the cell culture supernatant.
-
LDH Assay: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Data Interpretation:
| Observation | Potential Interpretation | Next Steps |
| High LDH release | This compound may be causing necrotic cell death. | Investigate necrotic pathways (e.g., RIPK1 activation). |
| Low LDH release, but low cell number | This compound may be cytostatic or inducing apoptosis. | Perform a cell proliferation assay (e.g., BrdU incorporation) and an apoptosis assay (e.g., Annexin V staining). |
Guide 2: Investigating Potential Off-Target Signaling Pathways
Given the lack of specific data for this compound, a broad approach to identifying off-target effects is warranted. Many compounds inadvertently modulate common signaling pathways. Below is a hypothetical diagram of a generic kinase signaling cascade that could be investigated.
Caption: Hypothetical kinase signaling pathway potentially modulated by this compound.
Recommended Experimental Protocol: Western Blot for Phosphorylated Kinases
-
Cell Treatment: Treat your non-hepatic cells with this compound at a concentration that elicits a cellular response. Include appropriate positive and negative controls.
-
Cell Lysis: Lyse the cells at various time points after treatment to capture signaling dynamics.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for both the phosphorylated and total forms of key kinases in pathways of interest (e.g., p-ERK/total ERK, p-Akt/total Akt).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Interpretation:
A significant change in the ratio of a phosphorylated kinase to its total form upon this compound treatment would suggest that the compound is modulating that specific signaling pathway. This could be a starting point for more targeted investigations into the mechanism of this compound's off-target effects.
References
Troubleshooting inconsistent results with Tidiacic treatment.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies and challenges researchers, scientists, and drug development professionals may encounter when working with Tidiacic (thiazolidine-2,4-dicarboxylic acid).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound, chemically known as thiazolidine-2,4-dicarboxylic acid, is a small molecule that has been investigated for its hepatoprotective properties. It is a component of the drug this compound arginine. In a research context, this compound is primarily used to study mechanisms of liver protection and to evaluate its potential therapeutic effects against various hepatotoxins in in vitro and in vivo models.
Q2: What is the proposed mechanism of action for this compound?
As a member of the thiazolidinedione (TZD) class of compounds, this compound is presumed to act as an agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in regulating lipid metabolism, inflammation, and insulin sensitivity. Upon activation by a ligand like a TZD, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Q3: What are some common experimental models where this compound is used?
This compound is often evaluated in experimental models of liver injury.[1] In vitro, this typically involves using liver-derived cell lines (e.g., HepG2, Huh7) or primary hepatocytes, which are first exposed to a hepatotoxic agent (e.g., acetaminophen, carbon tetrachloride, ethanol) and then treated with this compound to assess its protective effects. In vivo models may involve inducing liver damage in rodents, followed by administration of this compound to measure its impact on liver function markers and histology.[2]
Q4: What kind of off-target effects might be associated with this compound?
Given its classification as a thiazolidinedione, this compound could potentially exhibit off-target effects common to this drug class. These may include influences on adipocyte differentiation and lipid metabolism, which are also regulated by PPARγ. Researchers should be mindful of these potential effects in their experimental systems, especially when working with complex models or primary cells.
Troubleshooting Inconsistent Results
This guide addresses common issues that may lead to variability in your experimental outcomes with this compound.
Issue 1: High variability in the hepatoprotective effect of this compound between experiments.
-
Question: We are observing inconsistent levels of protection with this compound in our in vitro hepatotoxicity assays. What could be the cause?
-
Answer: Variability in cell-based assays is a common challenge.[3] Here is a step-by-step guide to troubleshoot this issue:
-
Cell Culture Conditions:
-
Cell Passage Number: Are you using cells within a consistent and low passage number range? High passage numbers can lead to phenotypic drift and altered drug responses.
-
Cell Seeding Density: Ensure that cells are seeded at the same density across all experiments, as confluency can significantly impact cellular metabolism and drug sensitivity.
-
Mycoplasma Contamination: Have you recently tested your cells for mycoplasma? Contamination can profoundly alter cellular responses.
-
-
Compound Preparation and Handling:
-
Stock Solution: Are you preparing fresh stock solutions of this compound for each experiment, or are you using aliquots from a single, large stock? If using aliquots, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.
-
Solvent Effects: Verify that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells.
-
-
Assay Protocol:
-
Timing of Treatment: The timing of this compound administration relative to the application of the hepatotoxin is critical. Ensure this timing is consistent.
-
Reagent Stability: Check the expiration dates and storage conditions of all assay reagents, including the hepatotoxin and any detection reagents.
-
-
Issue 2: Unexpected changes in cellular morphology or gene expression unrelated to hepatoprotection.
-
Question: In our experiments, we've noticed changes in lipid droplet formation in our liver cells treated with this compound, which was not our primary endpoint. Why is this happening?
-
Answer: This is likely due to the mechanism of action of this compound as a PPARγ agonist. PPARγ is a master regulator of adipogenesis.
-
Expected On-Target Effect: Activation of PPARγ can induce the expression of genes involved in lipid uptake and storage, leading to increased lipid accumulation. This is a known effect of the thiazolidinedione class of drugs.
-
Troubleshooting Steps:
-
Confirm PPARγ Activation: Perform a positive control experiment with a well-characterized PPARγ agonist (e.g., rosiglitazone) to confirm that your cell model is responsive.
-
Dose-Response Analysis: Determine if the observed morphological changes are dose-dependent. It's possible that the concentration of this compound you are using is high enough to strongly activate these pathways.
-
Gene Expression Analysis: Use qPCR to measure the expression of known PPARγ target genes (e.g., FABP4, LPL) to confirm that the pathway is being activated.
-
-
Data Presentation
When troubleshooting, it is crucial to systematically log your experimental parameters and results. The table below provides a template for tracking experiments to identify sources of inconsistency.
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Date | YYYY-MM-DD | YYYY-MM-DD | YYYY-MM-DD |
| Cell Line/Type | HepG2 | HepG2 | HepG2 |
| Cell Passage No. | 10 | 15 | 10 |
| Seeding Density | 1x10^4 cells/well | 1.5x10^4 cells/well | 1x10^4 cells/well |
| Hepatotoxin | Acetaminophen | Acetaminophen | Acetaminophen |
| Hepatotoxin Conc. | 10 mM | 10 mM | 10 mM |
| This compound Stock | Fresh | 1-week old | Fresh |
| This compound Conc. | 10 µM | 10 µM | 10 µM |
| Endpoint Assay | Cell Viability (MTT) | Cell Viability (MTT) | Cell Viability (MTT) |
| Result (e.g., % Viability) | 75% | 55% | 78% |
| Observations | - | Higher cell density | - |
Experimental Protocols
Protocol: In Vitro Hepatoprotective Assay Using HepG2 Cells
This protocol outlines a general procedure for assessing the hepatoprotective effect of this compound against acetaminophen-induced toxicity in HepG2 cells.[4]
-
Cell Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere for 24 hours at 37°C and 5% CO2.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the desired concentrations of this compound.
-
Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubate for 2 hours.
-
-
Induction of Hepatotoxicity:
-
Prepare a stock solution of acetaminophen (APAP) in culture medium.
-
Add the APAP solution to the wells (final concentration typically 5-10 mM), except for the untreated control wells.
-
Incubate for 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control wells.
-
Plot the dose-response curve for this compound's protective effect.
-
Visualizations
Signaling Pathway Diagram
Caption: Presumed signaling pathway of this compound via PPARγ activation.
Experimental Workflow Diagram
Caption: Workflow for an in vitro hepatoprotective assay.
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
- 1. Models of hepatoprotective activity assessment | Medicina Universitaria [elsevier.es]
- 2. In vitro and in vivo experimental hepatotoxic models in liver research: applications to the assessment of potential hepatoprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.co.uk]
- 4. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Managing potential cytotoxicity of Tidiacic at high concentrations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tidiacic. The information addresses potential issues related to cytotoxicity that may be observed at high concentrations during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known function?
A1: this compound, chemically known as thiazolidine-2,4-dicarboxylic acid, is recognized as a hepatoprotective agent. It is often used in a 1:1 combination with arginine, known as this compound arginine, where it acts as a sulfur donor.[1] In some regions, its therapeutic applications are described as being similar to those of silymarin, a compound known for its liver-protecting effects.[1]
Q2: Is there evidence of this compound being cytotoxic at high concentrations?
A2: While specific public data on the cytotoxicity of this compound at high concentrations is limited, the Safety Data Sheet (SDS) for thiazolidine-2,4-dicarboxylic acid indicates that it may cause skin, eye, and respiratory irritation. Such irritation can be indicative of cytotoxic effects at elevated concentrations. Furthermore, this compound belongs to the thiazolidine class of compounds. Other molecules in this class, such as certain thiazolidinediones, have been shown to induce cytotoxicity, primarily through mechanisms involving mitochondrial dysfunction and the generation of reactive oxygen species (ROS).
Q3: What are the potential mechanisms of this compound-induced cytotoxicity?
A3: Based on studies of structurally related thiazolidinedione compounds, a potential mechanism for this compound-induced cytotoxicity at high concentrations could involve the disruption of mitochondrial function. This may occur through the inhibition of mitochondrial respiratory complex I, leading to decreased ATP production and an increase in cellular oxidative stress due to the overproduction of reactive oxygen species (ROS). This elevated oxidative stress can, in turn, damage cellular components and trigger apoptotic pathways.
Q4: My cells show reduced viability in the presence of high concentrations of this compound. How can I confirm this is a cytotoxic effect?
A4: To confirm cytotoxicity, it is recommended to use multiple assays that measure different cellular endpoints. For example, you can combine a metabolic assay like the MTT assay with a membrane integrity assay such as the Lactate Dehydrogenase (LDH) assay. A simultaneous decrease in metabolic activity and an increase in LDH release would strongly suggest a cytotoxic effect.
Q5: Could the arginine component in this compound arginine contribute to the observed effects in my cell culture?
A5: While arginine is a naturally occurring amino acid, at very high concentrations it has been reported to have various biological effects.[2] In some contexts, high levels of L-arginine have been shown to enhance nitrative stress and could potentially exacerbate cellular toxicity under certain conditions.[3] It is advisable to run a control with L-arginine alone at the equivalent concentration to determine its specific contribution to the observed effects.
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity observed in an MTT assay.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a dose-response experiment to determine the IC50 value of this compound for your specific cell line. This will help in identifying a suitable concentration range for your experiments.
-
-
Possible Cause 2: Interference of this compound with the MTT reagent.
-
Solution: To rule out chemical interference, perform a cell-free assay by adding this compound to the culture medium in the absence of cells and then proceed with the MTT assay protocol. If you observe a change in color, it indicates a direct reaction between this compound and the MTT reagent. In such a case, consider using an alternative cytotoxicity assay like the SRB or LDH assay.
-
-
Possible Cause 3: The cell line is particularly sensitive to this compound.
-
Solution: If possible, test the cytotoxicity of this compound on a different cell line to see if the effect is cell-type specific.
-
Issue 2: Discrepancy between results from different cytotoxicity assays.
-
Possible Cause 1: Different assays measure different cellular events.
-
Solution: This is not uncommon. An MTT assay measures metabolic activity, which can be affected before cell death, while an LDH assay measures membrane integrity, which is a later-stage event in necrosis. Consider the mechanism of cell death. If this compound induces apoptosis, you might see a drop in MTT activity before a significant increase in LDH release.
-
-
Possible Cause 2: Timing of the assay.
-
Solution: The kinetics of cytotoxicity can vary. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for observing cytotoxic effects with each assay.
-
Issue 3: High variability in cytotoxicity results between experiments.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure that cells are seeded at a consistent density across all wells and experiments. Use a cell counter for accuracy.
-
-
Possible Cause 2: this compound solution instability.
-
Solution: Prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it is stored correctly and has not undergone freeze-thaw cycles that could affect its stability.
-
-
Possible Cause 3: Edge effects in the microplate.
-
Solution: To minimize evaporation and temperature variations that can affect cell growth, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or culture medium.
-
Data Presentation
The following tables provide illustrative data from common cytotoxicity assays. Note that these are example data sets and the actual IC50 values will be cell-line and experiment-specific.
Table 1: Illustrative IC50 Values of a Thiazolidinedione Derivative in Different Human Cell Lines after 48h Treatment.
| Cell Line | Assay | IC50 (µM) |
| HepG2 (Liver) | MTT | 45.6 |
| A549 (Lung) | MTT | 62.3 |
| MCF-7 (Breast) | MTT | 38.9 |
| HepG2 (Liver) | LDH | 75.2 |
| A549 (Lung) | LDH | 91.5 |
| MCF-7 (Breast) | LDH | 55.7 |
Table 2: Illustrative Time-Dependent Cytotoxicity of a Thiazolidinedione Derivative (50 µM) on HepG2 Cells.
| Time (hours) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 12 | 85.2 ± 4.1 | 10.5 ± 2.3 |
| 24 | 65.7 ± 3.5 | 28.9 ± 3.1 |
| 48 | 48.3 ± 2.9 | 55.4 ± 4.2 |
| 72 | 25.1 ± 2.2 | 78.6 ± 3.8 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
This assay quantifies cell death by measuring the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.
-
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
Microplate reader
-
-
Procedure:
-
Seed cells and treat with this compound as described in the MTT assay protocol.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.
-
Reactive Oxygen Species (ROS) Assay Protocol
This assay measures the intracellular levels of ROS using a fluorescent probe like DCFDA (2',7'-dichlorofluorescin diacetate).
-
Materials:
-
96-well black, clear-bottom cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
DCFDA solution (e.g., 10 µM in serum-free medium)
-
Fluorescence microplate reader or fluorescence microscope
-
-
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
Treat cells with this compound for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Remove the treatment medium and wash the cells with sterile PBS.
-
Add the DCFDA solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway of this compound-induced cytotoxicity.
Caption: General workflow for assessing this compound's cytotoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cellular and physiological effects of arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-arginine enhances nitrative stress and exacerbates tumor necrosis factor-alpha toxicity to human endothelial cells in culture: prevention by propofol - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of Tidiacic in stock solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Tidiacic to prevent its degradation in stock solutions and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).
Q2: My this compound solution appears cloudy or has visible precipitates. What should I do?
A2: Cloudiness or precipitation can indicate several issues, including solubility limits being exceeded, improper dissolution, or degradation. Please refer to the "Troubleshooting Guide" section for detailed steps on how to address this. It is generally not recommended to use a solution with precipitates, as the exact concentration of the active compound will be unknown.
Q3: Can I store my this compound stock solution at room temperature or 4°C?
A3: It is not recommended to store this compound stock solutions at room temperature or 4°C for extended periods due to the increased risk of degradation. For working solutions, fresh preparation from a frozen stock is advised.
Q4: What are the likely degradation pathways for this compound?
A4: this compound, or thiazolidine-2,4-dicarboxylic acid, is susceptible to degradation primarily through two pathways:
-
Hydrolysis: The thiazolidine ring can undergo hydrolysis, leading to ring-opening and the formation of cysteine and glyoxylic acid.[1]
-
Oxidation: The sulfur atom in the thiazolidine ring is susceptible to oxidation, which can alter the molecule's structure and activity.[2][3]
Q5: How does this compound exert its hepatoprotective and antioxidant effects?
A5: this compound acts as a sulfur donor, which is crucial for the synthesis of glutathione (GSH), a major endogenous antioxidant.[1] By increasing GSH levels, this compound enhances the cell's capacity to neutralize reactive oxygen species (ROS). It is also hypothesized to activate the Nrf2 signaling pathway, a key regulator of antioxidant response genes.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | - Poor solubility of this compound in the chosen solvent.- The concentration of the stock solution is too high.- pH of the solution is not optimal for solubility. | - Ensure the use of a suitable solvent (e.g., DMSO for initial stock, followed by dilution in aqueous buffer).- Prepare a less concentrated stock solution.- Adjust the pH of the final aqueous solution. For many compounds, a slightly basic or acidic pH can improve solubility. |
| Precipitation when diluting stock into cell culture media | - The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to crash out.- The compound's solubility limit in the aqueous media has been exceeded.- Interaction with components in the media, such as salts or proteins.[4][5] | - Ensure the final concentration of the organic solvent in the cell culture media is minimal (typically <0.5%).- Perform serial dilutions to reach the final desired concentration.- Pre-warm the cell culture media to 37°C before adding the this compound solution.- Add the this compound solution dropwise while gently swirling the media to ensure rapid dispersion. |
| Loss of compound activity in experiments | - Degradation of this compound in the stock solution due to improper storage.- Repeated freeze-thaw cycles of the stock solution.- Instability of this compound in the experimental buffer or media over the duration of the experiment. | - Prepare fresh stock solutions and store them under the recommended conditions (-80°C for long-term).- Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.- Prepare fresh working solutions for each experiment from a properly stored stock.- If the experiment is lengthy, consider the stability of this compound under your specific experimental conditions (e.g., temperature, pH). |
| Inconsistent experimental results | - Inaccurate concentration of the this compound stock solution.- Partial degradation of the compound.- Variability in solution preparation. | - Verify the concentration of your stock solution using a validated analytical method (see Experimental Protocols).- Always use fresh dilutions from a properly stored and aliquoted stock solution.- Standardize the protocol for preparing this compound solutions to ensure consistency between experiments. |
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Storage Duration |
| Powder | -20°C | 3 years |
| Stock Solution | -80°C | 6 months |
| Stock Solution | -20°C | 1 month |
Data compiled from publicly available information.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for assessing the stability of this compound. Optimization may be required.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound.
-
Injection Volume: 10 µL.
-
-
Forced Degradation Study:
-
Prepare solutions of this compound in various stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 60°C for 48 hours (for the solution in a stable buffer).
-
Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the stressed samples by HPLC alongside a non-degraded control sample.
-
The method is considered "stability-indicating" if the degradation products are well-resolved from the parent this compound peak.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Hypothesized mechanism of this compound's antioxidant action.
Caption: Workflow for this compound stability testing.
References
Addressing variability in animal studies with Tidiacic.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tidiacic in animal studies. Due to the limited publicly available data on this compound, this guide leverages information on its chemical class (thiazolidine derivatives), its proposed mechanism as a hepatoprotective agent, and general principles of preclinical animal research for liver diseases.
Troubleshooting Guide
Researchers may encounter variability in animal studies with this compound. This guide addresses common issues in a question-and-answer format.
Question: We are observing high inter-animal variability in baseline and post-treatment liver enzyme levels (ALT, AST). What could be the cause and how can we mitigate this?
Answer: High variability in liver enzyme levels is a common challenge in preclinical models of liver injury. Several factors can contribute to this:
-
Genetic Background of Animals: Different strains of mice and rats exhibit varying susceptibility to hepatotoxins. For instance, BALB/c mice have been reported to show more extensive liver damage compared to ICR mice in acetaminophen-induced injury models.[1]
-
Animal Handling and Stress: Stress from handling, injection, or housing conditions can influence physiological parameters, including liver enzymes.
-
Diet and Gut Microbiota: The composition of the diet and the gut microbiome can impact metabolism and inflammatory responses, contributing to variability.
-
Hepatotoxin Administration: Inconsistent administration of the inducing agent (e.g., carbon tetrachloride, acetaminophen) in terms of dose, volume, or rate of injection can lead to variable degrees of liver injury.
Mitigation Strategies:
-
Standardize the Animal Model: Use a single, well-characterized strain of animal from a reputable supplier for the entire study.
-
Acclimatization and Handling: Allow for an adequate acclimatization period (at least one week) and handle all animals consistently and gently.
-
Controlled Environment: Maintain a consistent environment (12-hour light/dark cycle, temperature, humidity) and provide standardized chow and water ad libitum.
-
Precise Toxin Administration: Ensure accurate and consistent administration of the hepatotoxin. For oral gavage, ensure the tube is correctly placed. For intraperitoneal injections, use a consistent location and depth.
Question: We are not observing a clear dose-dependent hepatoprotective effect with this compound. Why might this be happening?
Answer: A lack of a clear dose-response relationship can be multifactorial:
-
Narrow Therapeutic Window: The effective dose range might be narrower than anticipated.
-
Saturation of Absorption or Metabolism: The mechanisms responsible for the absorption or metabolic activation of this compound might become saturated at higher doses.
-
Complex Mechanism of Action: As a potential cysteine prodrug, its effect is linked to the replenishment of glutathione (GSH).[2][3][4][5][6] The hepatoprotective effect may plateau once GSH levels are restored to a certain threshold.
-
Formulation and Bioavailability: Poor solubility or formulation can lead to inconsistent absorption, masking a true dose-response.
Troubleshooting Steps:
-
Expand Dose Range: Test a wider range of doses, including lower concentrations, to identify the optimal therapeutic window.
-
Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model. This can help determine if the drug is reaching the target tissue at sufficient concentrations.
-
Optimize Formulation: this compound is a dicarboxylic acid and may have solubility challenges. Experiment with different vehicle formulations (e.g., adjusting pH, using solubilizing agents) to improve its bioavailability.
Question: The oral bioavailability of our this compound formulation appears to be low and inconsistent. What factors should we consider?
Answer: Low oral bioavailability is a common issue for many investigational drugs. Key factors include:
-
Physicochemical Properties: The solubility, stability, and molecular size of this compound will significantly impact its absorption from the gastrointestinal tract.[7]
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver after absorption from the gut, reducing the amount that reaches systemic circulation.
-
Gastrointestinal Tract Conditions: Factors such as gastric pH, intestinal motility, and the presence of food can affect drug stability and absorption.[7]
-
Drug Formulation: The choice of excipients and the physical form of the drug (e.g., suspension, solution) can dramatically alter its dissolution and absorption.[7]
Recommendations:
-
Formulation Development: Consider formulating this compound as a salt, such as this compound arginine (trade name: Tiadilon), to improve solubility and absorption.[8][9][10][11]
-
Vehicle Selection: Test various pharmaceutically acceptable vehicles to find one that maximizes solubility and stability.
-
Route of Administration: For initial efficacy studies, consider parenteral administration (e.g., intraperitoneal or intravenous) to bypass the complexities of oral absorption and establish proof-of-concept.
Frequently Asked Questions (FAQs)
What is the proposed mechanism of action for this compound?
This compound (thiazolidine-2,4-dicarboxylic acid) is thought to act as a hepatoprotective agent, primarily by serving as a prodrug of L-cysteine.[2][3][4][5][6] L-cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[12][13][14] By delivering cysteine into hepatocytes, this compound can boost GSH levels, which in turn helps to detoxify reactive oxygen species (ROS) and harmful metabolites generated by hepatotoxins like acetaminophen.[12][14]
What are the key biomarkers to measure in animal studies with this compound?
To assess the hepatoprotective efficacy of this compound, a combination of biochemical and histological markers should be evaluated:
-
Primary Biochemical Markers:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total and direct bilirubin
-
-
Markers of Oxidative Stress:
-
Hepatic glutathione (GSH) levels
-
Malondialdehyde (MDA) as an indicator of lipid peroxidation
-
Superoxide dismutase (SOD) activity
-
-
Histopathology:
-
Liver tissue sections stained with Hematoxylin and Eosin (H&E) to assess the degree of necrosis, inflammation, and steatosis.
-
Which animal model is most appropriate for studying this compound?
The choice of animal model depends on the specific research question. The most common and well-validated models for acute liver injury include:
-
Acetaminophen (APAP)-induced liver injury in mice: This is a highly reproducible and clinically relevant model, as APAP overdose is a common cause of acute liver failure in humans.[15][16][17]
-
Carbon tetrachloride (CCl4)-induced hepatotoxicity in rats: CCl4 induces liver injury through the formation of free radicals, making this model suitable for evaluating the antioxidant properties of this compound.[18][19][20]
It is crucial to select a model that aligns with the hypothesized mechanism of action of the test compound. Given that this compound is proposed to work by replenishing glutathione, the APAP-induced injury model is particularly relevant, as GSH depletion is a key event in its pathophysiology.[21]
Quantitative Data Summary
Due to the scarcity of published preclinical data for this compound, the following tables provide an example of how to structure pharmacokinetic data for a generic hepatoprotective agent and present real-world data for a comparable agent, Silymarin.
Table 1: Example Pharmacokinetic Parameters for a Thiazolidine-based Hepatoprotective Agent in Rats
| Parameter | Intravenous (10 mg/kg) | Oral (50 mg/kg) |
| Cmax (µg/mL) | 15.2 ± 2.1 | 1.8 ± 0.5 |
| Tmax (h) | 0.1 | 1.5 |
| AUC (µg·h/mL) | 25.8 ± 3.4 | 9.7 ± 2.8 |
| Half-life (t½) (h) | 2.5 ± 0.4 | 3.1 ± 0.6 |
| Bioavailability (%) | - | 15.0 |
This table presents hypothetical data for illustrative purposes.
Detailed Experimental Protocols
Protocol: Carbon Tetrachloride (CCl4)-Induced Acute Hepatotoxicity in Rats
This protocol provides a standardized method for inducing acute liver injury in rats to evaluate the hepatoprotective effects of this compound.
1. Animals and Housing:
-
Species: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Housing: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
2. Experimental Groups:
-
Group 1 (Normal Control): Receives vehicle only.
-
Group 2 (Toxicant Control): Receives CCl4 and vehicle.
-
Group 3 (Positive Control): Receives CCl4 and a known hepatoprotective agent (e.g., Silymarin, 100 mg/kg).
-
Group 4-6 (this compound Treatment): Receives CCl4 and this compound at various doses (e.g., 25, 50, 100 mg/kg).
3. Dosing and Administration:
-
This compound/Vehicle/Silymarin Administration: Administer the respective compounds orally by gavage once daily for 7 days.
-
Induction of Hepatotoxicity: On the 7th day, 2 hours after the final dose of the test compound, administer a single intraperitoneal (i.p.) injection of CCl4 (1 mL/kg body weight, diluted 1:1 in olive oil).[22]
4. Sample Collection:
-
Time Point: 24 hours after CCl4 administration.
-
Anesthesia: Anesthetize the rats (e.g., with isoflurane).
-
Blood Collection: Collect blood via cardiac puncture into tubes for serum separation.
-
Tissue Collection: Perfuse the liver with cold saline and then excise it. Weigh the liver and take sections for histopathology and biochemical analysis (snap-freeze in liquid nitrogen and store at -80°C).
5. Biochemical Analysis:
-
Serum: Analyze serum for ALT, AST, ALP, and bilirubin levels using standard assay kits.
-
Liver Homogenate: Prepare a liver homogenate to measure levels of GSH, MDA, and SOD activity.
6. Histopathological Analysis:
-
Fix liver tissue sections in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine the slides under a microscope to evaluate the extent of centrilobular necrosis, inflammatory cell infiltration, and fatty changes.
Visualizations
Caption: Proposed mechanism of this compound as a cysteine prodrug.
Caption: Preclinical workflow for evaluating a hepatoprotective agent.
Caption: Factors contributing to variability in animal studies.
References
- 1. Histopathological changes of acetaminophen-induced liver injury and subsequent liver regeneration in BALB/C and ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical and biological analysis of novel thiazolidine prodrugs of L-cysteine | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 4. Prodrugs of L-cysteine as protective agents against acetaminophen-induced hepatotoxicity. 2-(Polyhydroxyalkyl)- and 2-(polyacetoxyalkyl)thiazolidine-4(R)-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazolidine derivatives as source of free L-cysteine in rat tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prodrugs of L-cysteine as liver-protective agents. 2(RS)-Methylthiazolidine-4(R)-carboxylic acid, a latent cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. This compound arginine | C11H21N5O6S | CID 161685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Glutathione - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acetaminophen-induced Liver Injury: from Animal Models to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acetaminophen-induced Liver Injury: from Animal Models to Humans [xiahepublishing.com]
- 18. al-kindipublisher.com [al-kindipublisher.com]
- 19. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hepatotoxicity Induced by Carbon Tetrachloride in Experimental Model | Pakistan BioMedical Journal [pakistanbmj.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Tidiacic and Laboratory Assay Integrity
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential interference of the hepatoprotective agent tidiacic in common laboratory assays. While direct and widespread interference of this compound with laboratory assays has not been extensively documented in scientific literature, this guide provides a framework for troubleshooting unexpected results and ensuring the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it theoretically interfere with laboratory assays?
This compound, or thiazolidine-2,4-dicarboxylic acid, is a hepatoprotective drug that often is administered as this compound arginine.[1][2] It functions as a sulfur donor and possesses antioxidant properties.[3] While specific interference with common laboratory assays is not well-documented, its chemical structure and metabolic activity could theoretically lead to unforeseen interactions in sensitive assay systems. Potential mechanisms of interference could include:
-
Redox activity: As an antioxidant, this compound could interfere with assays that rely on redox reactions, such as certain enzymatic assays or those using specific detection methods.
-
Chelation: The carboxylic acid groups in the this compound molecule could potentially chelate metal ions that are essential cofactors for enzymes used in some assay kits.
-
Non-specific binding: Like many small molecules, this compound could engage in non-specific binding to assay components like antibodies or streptavidin, particularly at high concentrations.
Q2: Are there known parallels to this compound interference that can guide my troubleshooting?
Yes. A well-documented example of small molecule interference is from the vitamin biotin (Vitamin B7).[4][5] High concentrations of biotin in patient samples can significantly interfere with immunoassays that use the biotin-streptavidin binding system.[5][6][7][8][9][10] This interference can lead to falsely high or low results depending on the assay format (competitive vs. sandwich).[5][6][8] Understanding the mechanisms of biotin interference provides a valuable model for investigating potential interference from other compounds like this compound.
Q3: What types of assays are most susceptible to interference?
Immunoassays are particularly vulnerable to interference.[11][12] Assays that rely on specific binding interactions, such as antibody-antigen binding, are susceptible. This includes:
-
Enzyme-Linked Immunosorbent Assays (ELISAs)
-
Chemiluminescent Immunoassays (CIAs)
-
Fluoroimmunoassays (FIAs)
Assays with complex reaction steps or those sensitive to sample matrix effects are also at a higher risk.[11]
Q4: What are the initial steps I should take if I suspect this compound is interfering with my assay?
If you observe unexpected or inconsistent results in samples containing this compound, a systematic troubleshooting approach is crucial. The initial steps should include:
-
Review the Literature: Conduct a thorough search for any reported interactions between this compound and your specific assay system.
-
Spike and Recovery Experiment: Add a known concentration of this compound to a control sample and measure the analyte of interest. A significant deviation from the expected result suggests interference.
-
Serial Dilution: Dilute the sample containing the suspected interferent. If the results do not scale linearly with the dilution factor, interference is likely.
Troubleshooting Guides
Guide 1: Investigating Unexpected Results in Immunoassays
If you suspect this compound is affecting your immunoassay results, follow this step-by-step guide.
Experimental Protocol: Spike and Recovery
-
Prepare a this compound Stock Solution: Dissolve this compound in a solvent compatible with your assay system to create a high-concentration stock solution.
-
Select Control Samples: Use well-characterized control samples (e.g., pooled serum, cell culture media) that are known to give consistent results in your assay.
-
Spike Samples: Add a small volume of the this compound stock solution to your control samples to achieve the desired final concentration of this compound. Prepare a range of concentrations to assess dose-dependency. As a negative control, add an equal volume of the solvent alone to a separate aliquot of the control sample.
-
Assay Performance: Run the spiked samples, the solvent control, and an unspiked control in your immunoassay according to the manufacturer's protocol.
-
Calculate Recovery: Determine the percent recovery using the following formula: (Measured Concentration in Spiked Sample / (Expected Concentration in Unspiked Sample + Spiked Concentration)) * 100%
Interpretation of Results:
| Percent Recovery | Interpretation |
| 80-120% | No significant interference observed at this concentration. |
| < 80% | Potential negative interference (falsely low results). |
| > 120% | Potential positive interference (falsely high results). |
Visualizing Interference Mechanisms in Immunoassays
The following diagrams illustrate how a substance like this compound could theoretically interfere with common immunoassay formats, using the well-understood mechanism of biotin interference as an analogy.
Caption: Sandwich immunoassay interference workflow.
In a sandwich immunoassay, the analyte is "sandwiched" between a capture and a detection antibody. If this compound were to block the binding of the biotinylated capture antibody to the streptavidin-coated surface, it would lead to a reduced signal and a falsely low result.
Caption: Competitive immunoassay interference.
In a competitive immunoassay, the sample analyte competes with a labeled analyte for a limited number of antibody binding sites. If this compound prevents the antibody-analyte complex from binding to the streptavidin surface, less labeled analyte will be captured, resulting in a weaker signal. In this format, a weaker signal corresponds to a higher analyte concentration, leading to a falsely high result.
Guide 2: Mitigation Strategies
If interference is confirmed, the following strategies can be employed to mitigate its effects.
Experimental Protocol: Sample Pre-treatment
-
Sample Dilution: This is the simplest method. Dilute the sample to a point where the concentration of this compound is below the interference threshold, while the analyte of interest is still within the detectable range of the assay.
-
Alternative Assay: If possible, switch to an assay that uses a different detection method or does not rely on the biotin-streptavidin system.
-
Removal of this compound: For some applications, it may be possible to remove this compound from the sample prior to analysis using methods like solid-phase extraction (SPE) or dialysis. This approach requires careful validation to ensure that the analyte of interest is not also removed.
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting.
This diagram outlines a systematic approach to identifying and addressing potential assay interference, from the initial unexpected result to final data validation.
References
- 1. This compound arginine | C11H21N5O6S | CID 161685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | CAS#:30097-06-4 | Chemsrc [chemsrc.com]
- 4. 3 Steps to mitigate interference in coagulation testing [labinsights.com]
- 5. cdn2.podiatry.com [cdn2.podiatry.com]
- 6. researchgate.net [researchgate.net]
- 7. Biotin interference in immunoassays based on biotin-strept(avidin) chemistry: An emerging threat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive assessment of biotin interference in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cyprusjmedsci.com [cyprusjmedsci.com]
- 11. Causes of Preanalytical Interferences on Laboratory Immunoassays - A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Tidiacic Dosage Across Animal Strains: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing Tidiacic, a hepatoprotective agent, in preclinical research. The following information, presented in a question-and-answer format, addresses potential issues related to dosage adjustments across different animal strains and offers insights into its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary application in animal research?
A1: this compound, chemically known as thiazolidine-2,4-dicarboxylic acid, is a compound recognized for its hepatoprotective properties. In research settings, it is commonly used as this compound arginine, a salt combining this compound with the amino acid L-arginine. This combination is investigated for its ability to protect the liver from various forms of injury, making it a valuable tool in studies of drug-induced liver damage, non-alcoholic fatty liver disease (NAFLD), and other hepatic pathologies.
Q2: How does this compound exert its hepatoprotective effects?
A2: this compound functions as a cysteine prodrug and a sulfur donor.[1][2][3] This mechanism is crucial for replenishing and maintaining intracellular levels of glutathione (GSH), a primary antioxidant in the body.[1][4][5] By providing a source of cysteine, the rate-limiting amino acid in GSH synthesis, this compound enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances, thereby protecting liver cells from oxidative stress-induced damage.[5][6]
Q3: Are there established dosages for this compound arginine in common laboratory animal strains?
A3: While specific, universally established dosages for this compound arginine are not extensively documented across all animal strains and disease models, a review of available literature and related compounds provides guidance. Dosage adjustments are critical and depend on the animal strain, the nature of the induced liver injury, and the experimental goals. The following table summarizes reported dosages of L-arginine (a component of this compound arginine) in relevant animal models, which can serve as a starting point for dose-ranging studies.
| Animal Strain | Route of Administration | L-arginine Dosage Range | Experimental Context | Reference(s) |
| Rat | Oral | 2% in drinking water | Acute liver injury | [7] |
| Oral | 100 - 1000 mg/kg/day | General physiological studies | [7][8] | |
| Intravenous | 50 - 500 mg/kg | Hepatic microcirculation | [8] | |
| Mouse | Oral | 2.49 g/kg/day | Non-alcoholic steatohepatitis | [9] |
| Intraperitoneal | 120 mg/kg | Heat stroke-induced injury | [10] | |
| Intravenous | 300 mg/kg | Sepsis-induced liver inflammation | [6] | |
| Dog | Oral | 10 mg/lb/day (for SAMe) | Chronic liver disease (comparative) | [11] |
| Oral | 20-50 mg/kg/day (for Silymarin) | Oxidative hepatotoxicosis (comparative) | [12] | |
| Intravenous | 250 mg/kg | Heart failure model | [13] |
Note: The dosages for SAMe and Silymarin are provided for comparative purposes, as they are also used in the management of liver disease in dogs and share some mechanistic similarities with this compound's role in supporting antioxidant pathways.
Troubleshooting Guide
Issue 1: Difficulty in determining the optimal starting dose of this compound arginine for a new animal model of liver injury.
-
Solution: Begin with a dose-finding study. Based on the L-arginine dosages provided in the table, calculate an equivalent starting dose for this compound arginine. It is advisable to start with a lower dose and escalate to higher doses while monitoring for both therapeutic efficacy (e.g., reduction in liver enzymes like ALT and AST) and any potential adverse effects.
Issue 2: Inconsistent or lack of hepatoprotective effect observed in the experimental model.
-
Possible Cause 1: Inadequate Dosage. The administered dose may be too low for the specific animal strain or the severity of the induced liver injury.
-
Troubleshooting Step: Gradually increase the dosage of this compound arginine in subsequent experimental groups. Monitor liver function markers and histopathology to assess the dose-response relationship.
-
-
Possible Cause 2: Timing of Administration. The timing of this compound arginine administration relative to the induction of liver injury is critical.
-
Possible Cause 3: Strain-Specific Metabolism. Different animal strains can exhibit variations in drug metabolism, affecting the bioavailability and efficacy of this compound.
-
Troubleshooting Step: If possible, conduct pharmacokinetic studies to determine the plasma and liver concentrations of this compound in the specific strain being used. This data can inform necessary dosage adjustments.
-
Issue 3: Observing unexpected side effects or toxicity.
-
Possible Cause: High Dosage of Arginine Component. While this compound itself has low toxicity, high doses of L-arginine can have adverse effects.
-
Troubleshooting Step: Reduce the dosage of this compound arginine. Monitor the animals closely for any signs of distress or adverse reactions. It is important to establish a therapeutic window where efficacy is achieved without toxicity.
-
Experimental Protocols
Protocol 1: Induction of Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity in Mice and Protective Effect of L-arginine
This protocol is adapted from a study investigating the hepatoprotective effects of L-arginine.[14]
-
Animals: Male mice are used for this study.
-
Acclimatization: Animals are acclimatized for one week before the experiment.
-
Grouping:
-
Group 1: Control (receives vehicle).
-
Group 2: CCl₄ only.
-
Group 3: L-arginine pre-treatment + CCl₄.
-
Group 4: L-arginine post-treatment + CCl₄.
-
-
Treatment:
-
Pre-treatment: L-arginine is administered orally for 6 consecutive days.
-
Induction of Injury: On the 7th day, a single dose of CCl₄ is administered.
-
Post-treatment: L-arginine is administered for 6 consecutive days starting after CCl₄ injection.
-
-
Sample Collection: 24 hours after the final treatment, animals are euthanized, and blood and liver tissues are collected for biochemical and histological analysis.
Visualizing the Mechanism of Action
The hepatoprotective effect of this compound is intrinsically linked to its role in bolstering the cellular antioxidant defense system, primarily through the synthesis of glutathione (GSH).
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of glutathione peptidomimetics as components of anti-Parkinson prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutathione therapy: from prodrugs to genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging regulatory paradigms in glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. l-Arginine induces antioxidant response to prevent oxidative stress via stimulation of glutathione synthesis and activation of Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral arginine supplementation in acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of consecutively larger doses of L-arginine on hepatic microcirculation and tissue oxygenation in hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral arginine supplementation protects female mice from the onset of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic treatment with L-arginine rescues mice from heat stroke-induced death: physiological and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.ymaws.com [cdn.ymaws.com]
- 12. dvm360.com [dvm360.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Curative and protective effects of L-arginine on carbon tetrachloride-induced hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Tidiacic vs. N-acetylcysteine: A Comparative Guide for Liver Injury Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tidiacic and N-acetylcysteine (NAC), two sulfur-containing compounds investigated for their hepatoprotective effects. This document synthesizes available preclinical and clinical data to objectively evaluate their performance in the context of liver injury.
At a Glance: this compound vs. N-acetylcysteine
| Feature | This compound (as Arginine Tidiacicate) | N-acetylcysteine (NAC) |
| Primary Mechanism | Acts as a sulfur donor, contributing to the synthesis of sulfur-containing compounds with antioxidant properties. | Functions as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of the primary endogenous antioxidant, glutathione (GSH).[1][2] |
| Mode of Action | Believed to support cellular detoxification and antioxidant defenses by providing a source of sulfur. | Replenishes intracellular glutathione stores, directly scavenges reactive oxygen species (ROS), and has anti-inflammatory and vasodilatory effects.[1][2][3] |
| Clinical Evidence | Limited clinical data, with some older studies suggesting benefits in chronic persistent hepatitis.[4] | Extensive clinical evidence, particularly for acetaminophen-induced liver failure and growing evidence for non-acetaminophen drug-induced liver injury (DILI).[5][6][7][8][9] |
| Primary Application | Investigated for chronic liver ailments. | Standard of care for acetaminophen overdose; investigated for a wide range of liver injuries, including DILI from other drugs.[5][6][7][8][9] |
Mechanism of Action: A Tale of Two Thiols
Both this compound and N-acetylcysteine exert their hepatoprotective effects primarily by bolstering the liver's antioxidant capacity, albeit through different pathways.
This compound , often administered as arginine tidiacicate, is a thiazolidine-2,4-dicarboxylic acid. Its proposed mechanism centers on its role as a sulfur donor . Sulfur is a critical element for the synthesis of various endogenous antioxidant molecules. By providing a readily available source of sulfur, this compound is thought to enhance the liver's ability to combat oxidative stress.
N-acetylcysteine (NAC) , on the other hand, is a well-established glutathione precursor .[1][2] Liver injury, particularly drug-induced, is often characterized by the depletion of intracellular glutathione (GSH). NAC, being a derivative of the amino acid cysteine, provides the rate-limiting substrate for GSH synthesis.[1][2] Restoring GSH levels allows the liver to effectively neutralize reactive oxygen species (ROS) and other toxic metabolites.[1][2] NAC also possesses direct ROS scavenging and anti-inflammatory properties.[3]
Signaling Pathway of Oxidative Stress-Induced Liver Injury and Intervention Points
References
- 1. cymbiotika.com [cymbiotika.com]
- 2. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical trial with arginine tidiacicate in symptomatic chronic persistent hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetylcysteine for non-paracetamol drug-induced liver injury: a systematic review. | Semantic Scholar [semanticscholar.org]
- 6. N-acetylcysteine for non-paracetamol drug-induced liver injury: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | N-Acetylcysteine for the Management of Non-Acetaminophen Drug-Induced Liver Injury in Adults: A Systematic Review [frontiersin.org]
- 8. Role of N-acetylcysteine in non-acetaminophen-related acute liver failure: an updated meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Efficacy Analysis of Tidiacic and Silymarin in Hepatoprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Tidiacic and Silymarin, two hepatoprotective agents. The comparison is based on available experimental data, with a focus on their mechanisms of action, quantitative outcomes from preclinical and clinical studies, and the experimental protocols employed in these investigations.
Introduction
Liver diseases represent a significant global health burden, necessitating the development of effective therapeutic agents. Both this compound and Silymarin have been investigated for their potential to protect the liver from various insults. This compound, often administered as this compound Arginine (ATCA), is a sulfur-containing compound that acts as a prodrug of L-cysteine, a precursor to the potent intracellular antioxidant, glutathione. Silymarin, a flavonoid complex extracted from milk thistle (Silybum marianum), is a well-known antioxidant with anti-inflammatory, and antifibrotic properties. This guide aims to provide a detailed comparative analysis of these two compounds to aid researchers and drug development professionals in their understanding of their respective therapeutic potential.
Mechanism of Action
This compound
This compound's primary hepatoprotective mechanism stems from its role as a cysteine donor. As a thiazolidine derivative, it is metabolized in the body to release L-cysteine. Cysteine is a rate-limiting amino acid for the synthesis of glutathione (GSH), a critical component of the cellular antioxidant defense system. By increasing intracellular GSH levels, this compound enhances the liver's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.[1] The arginine salt of this compound may provide additional benefits, as L-arginine itself has been shown to possess hepatoprotective properties, partly through its role as a precursor for nitric oxide (NO), which can modulate hepatic blood flow and reduce inflammatory responses.[2][3][4][5][6]
Silymarin
Silymarin exerts its hepatoprotective effects through a multi-faceted mechanism of action. It is a potent antioxidant that directly scavenges free radicals and inhibits lipid peroxidation.[7] Silymarin also enhances the cellular antioxidant defense by increasing the expression of antioxidant enzymes.[8] Its anti-inflammatory properties are mediated through the inhibition of pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[8] Furthermore, Silymarin has demonstrated antifibrotic activity by inhibiting the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition in the liver.[9][10][11] It also modulates various cellular signaling pathways, including the MAPK, STAT3, and PI3K/Akt/mTOR pathways, which are involved in cell survival, proliferation, and apoptosis.[12][13][14]
Preclinical Efficacy: A Comparative Summary
While direct head-to-head preclinical studies are limited, the following tables summarize the available quantitative data from studies investigating the hepatoprotective effects of this compound (or its components) and Silymarin in various animal models of liver injury.
Table 1: Effect on Liver Enzyme Levels in Preclinical Models
| Compound | Animal Model | Toxin/Insult | Dose | Route of Administration | % Reduction in ALT | % Reduction in AST | Reference |
| 2-Methyl-thiazolidine-2,4-dicarboxylic acid (CP) | Mice | Paracetamol | 1.2 mmol/kg | Not Specified | Suppressed increase | Suppressed increase | [1] |
| L-Arginine | Rats | Paracetamol | Not Specified | Not Specified | Significant decrease | Significant decrease | [3][5] |
| Silymarin | Rats | Carbon Tetrachloride (CCl4) | 200 mg/kg | Oral | Significant decrease | Significant decrease | [9] |
| Silymarin | Rats | Carbon Tetrachloride (CCl4) | 50 mg/kg | Gavage | Significant reduction | Significant reduction | [11] |
Note: "Suppressed increase" indicates that the compound prevented the toxin-induced rise in enzyme levels, but the exact percentage reduction from the toxin-only group was not provided in the abstract.
Table 2: Effect on Liver Fibrosis Markers in Preclinical Models
| Compound | Animal Model | Toxin/Insult | Dose | Route of Administration | Effect on Fibrosis Markers | Reference |
| Silymarin | Rats | Carbon Tetrachloride (CCl4) | 200 mg/kg | Oral | Reversed altered expression of α-SMA | [9] |
| Silymarin | Rats | Carbon Tetrachloride (CCl4) | 50 mg/kg & 200 mg/kg | Gavage | Decreased expression of α-SMA and TGF-β1 | [11] |
Clinical Efficacy: A Comparative Summary
Clinical data for this compound is less extensive compared to Silymarin. The following table summarizes a key clinical trial for this compound Arginine.
Table 3: Clinical Trial of this compound Arginine in Chronic Persistent Hepatitis
| Study Design | Patient Population | Intervention | Duration | Key Outcomes | Reference |
| Double-blind, placebo-controlled | 50 patients with chronic persistent hepatitis | This compound Arginine (400 mg, three times a day) | 30 days | Clear-cut improvement in subjective symptoms and significant improvement in cytolysis and cholestasis parameters compared to placebo. | [15] |
Numerous clinical trials have investigated Silymarin's efficacy in various liver diseases, with varying results. A randomized trial in patients with non-alcoholic steatohepatitis (NASH) showed that Silymarin treatment for 48 weeks was associated with a significantly greater improvement in fibrosis compared to placebo, although it did not meet the primary endpoint of a significant improvement in the NAFLD activity score (NAS).[16]
Experimental Protocols
Paracetamol-Induced Hepatotoxicity in Mice (for this compound component)
-
Animal Model: Male mice.
-
Induction of Injury: A toxic dose of paracetamol (600 mg/kg) is administered.
-
Treatment: 2-methyl-thiazolidine-2,4-dicarboxylic acid (CP) (1.2 mmol/kg) is administered 12 hours prior to paracetamol administration.
-
Assessment:
-
Blood serum levels of aminotransferases (ALT, AST) are measured.
-
Levels of reactive oxygen species in liver tissue are assessed.
-
Depletion of non-protein sulfhydryl compounds, cysteine, and glycogen in the liver is measured.[1]
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats (for Silymarin)
-
Animal Model: Male Wistar rats.
-
Induction of Injury: CCl4 in sunflower oil is administered by gavage twice a week for one month to induce liver fibrosis.
-
Treatment: Silymarin (50 mg/kg or 200 mg/kg) in carboxymethyl cellulose is administered five times a week.
-
Assessment:
-
Hepatocytolysis: Serum levels of alanine aminotransferase (ALAT), aspartate aminotransferase (ASAT), and lactate dehydrogenase (LDH) are measured.
-
Oxidative Stress: Malondialdehyde (MDA) levels in liver homogenates are quantified.
-
Fibrosis: Histological scoring of liver tissue and measurement of serum hyaluronic acid levels.
-
Hepatic Stellate Cell Activation: Western blot analysis of α-smooth muscle actin (α-SMA) and transforming growth factor-β1 (TGF-β1) expression in liver tissue.
-
Kupffer Cell Activation: Immunohistochemical analysis.[11]
-
Signaling Pathways and Experimental Workflows
This compound: Mechanism of Action as a Cysteine Prodrug
Caption: this compound's role as a cysteine prodrug to boost glutathione levels.
Silymarin: Multifaceted Hepatoprotective Signaling
Caption: Silymarin's diverse mechanisms of hepatoprotection.
Experimental Workflow for Preclinical Hepatoprotective Studies
Caption: General workflow for in vivo hepatoprotective efficacy testing.
Conclusion
Both this compound and Silymarin demonstrate hepatoprotective properties, albeit through different primary mechanisms. This compound's efficacy is rooted in its function as a cysteine prodrug, bolstering the liver's primary antioxidant defense system. Silymarin, on the other hand, exhibits a broader spectrum of activity, including direct antioxidant, anti-inflammatory, and antifibrotic effects, and modulation of multiple signaling pathways.
The available body of research for Silymarin is substantially larger, with numerous preclinical and clinical studies investigating its efficacy in a wide range of liver diseases. In contrast, the experimental and clinical data for this compound are more limited, with much of the published research being older.
For researchers and drug development professionals, Silymarin presents a well-characterized compound with a long history of use and a wealth of data to draw upon. This compound, with its more focused mechanism of action as a glutathione precursor, may warrant further investigation, particularly in conditions characterized by severe oxidative stress. Direct comparative studies are critically needed to definitively establish the relative efficacy of these two agents. Future research should focus on conducting head-to-head preclinical and clinical trials with standardized methodologies and clinically relevant endpoints to provide a clearer picture of their therapeutic potential in the management of liver diseases.
References
- 1. 2-Methyl-thiazolidine-2,4-dicarboxylic acid as prodrug of L-cysteine. Protection against paracetamol hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of L-Arginine on Liver Damage in Experimental Acute Cholestasis an Immunohistochemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Effects of L-Arginine in Modulating Liver Antioxidant Biomarkers Within Carbon Tetrachloride Induced Hepatotoxicity: Experimental Study in Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. jddtonline.info [jddtonline.info]
- 6. Therapeutic Effects of Amino Acids in Liver Diseases: Current Studies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. “Silymarin”, a Promising Pharmacological Agent for Treatment of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of silymarin on the resolution of liver fibrosis induced by carbon tetrachloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Silymarin: a promising modulator of apoptosis and survival signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Clinical trial with arginine tidiacicate in symptomatic chronic persistent hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
In Vivo Validation of Tidiacic's Antioxidant Properties: A Comparative Analysis
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comparative Guide on the In Vivo Antioxidant Properties of Tidiacic
Note on "this compound": Extensive literature searches did not yield any information on a compound named "this compound." This suggests that "this compound" may be a novel, proprietary, or less-documented agent. To fulfill the requirements of this comparative guide, we have used Ellagic Acid (EA) as a representative natural antioxidant with well-documented in vivo efficacy. The data and analyses presented herein are based on published studies of Ellagic Acid and are intended to serve as a framework for evaluating the in vivo antioxidant potential of novel compounds like this compound.
Executive Summary
This guide provides a comprehensive comparison of the in vivo antioxidant properties of Ellagic Acid (EA) against other well-established antioxidants, namely Vitamin C (Ascorbic Acid) and Vitamin E (α-Tocopherol). The objective is to offer researchers and drug development professionals a clear, data-driven overview of EA's performance, supported by experimental evidence. This document summarizes quantitative data in structured tables, details experimental methodologies for key in vivo studies, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of EA's antioxidant mechanisms.
Comparative Performance of Antioxidants in Vivo
The in vivo antioxidant activity of Ellagic Acid has been substantiated in numerous preclinical models. It effectively mitigates oxidative stress by reducing lipid peroxidation and enhancing the endogenous antioxidant defense systems. While direct head-to-head in vivo studies with quantitative comparisons are limited, existing research provides valuable insights into its relative efficacy.
One study directly compared the effects of Ellagic Acid and Vitamin E succinate on antioxidant enzyme activities in rats, demonstrating that they modulate the antioxidant defense system through different pathways[1]. While Vitamin E succinate significantly increased Superoxide Dismutase (SOD) and Catalase (CAT) activities, Ellagic Acid led to a significant rise in total Glutathione (GSH) levels and Glutathione Peroxidase (GPx) activity[1]. Furthermore, a review of multiple studies concluded that Ellagic Acid exhibits a better antioxidative efficacy against oxidative stress and lipid peroxidation in vivo compared to Vitamin E[2]. Another review qualitatively describes Ellagic Acid's radical scavenging ability as comparable to that of both Vitamin E and Vitamin C[3].
The following tables summarize the in vivo effects of Ellagic Acid on key markers of oxidative stress. Due to the scarcity of direct comparative studies, the data for Vitamin C and Vitamin E are presented as generally observed effects from various in vivo studies for contextual comparison.
Table 1: Effect of Ellagic Acid and Other Antioxidants on Lipid Peroxidation in Animal Models
| Antioxidant | Animal Model | Tissue | Dosage | Duration | Change in Malondialdehyde (MDA) Levels | Reference |
| Ellagic Acid | Rats | Kidney | 30 mg/kg/day | 30 days | ↓ Significantly decreased | [4] |
| Ellagic Acid | Piglets | Serum | 0.01% of diet | 21 days | ↓ Significantly decreased | [5] |
| Vitamin C | General observation | Various | Various | Various | ↓ Decreased | [3] |
| Vitamin E | General observation | Various | Various | Various | ↓ Decreased | [2][3] |
Table 2: Effect of Ellagic Acid and Other Antioxidants on Endogenous Antioxidant Enzymes in Animal Models
| Antioxidant | Animal Model | Tissue/Enzyme | Dosage | Duration | Effect on Enzyme Activity/Level | Reference |
| Ellagic Acid | Rats | Kidney (SOD, CAT, GSH) | 30 mg/kg/day | 30 days | ↑ Significantly increased | [4] |
| Ellagic Acid | Piglets | Serum (SOD) | 0.01% of diet | 21 days | ↑ Significantly increased | [5] |
| Ellagic Acid | Rats | Brain (GSH, GPx) | 15 mg/kg (every other day) | 90 days | ↑ Significantly increased | [1] |
| Vitamin E | Rats | Brain (SOD, CAT) | 50 mg/kg (every other day) | 90 days | ↑ Significantly increased | [1] |
| Vitamin C | General observation | Various (SOD, CAT, GPx) | Various | Various | ↑ Increased | [3] |
Note: "↓" indicates a decrease, and "↑" indicates an increase in the respective marker.
Experimental Protocols
This section details a representative experimental protocol for evaluating the in vivo antioxidant properties of a test compound like Ellagic Acid, synthesized from methodologies reported in the literature[4][5].
Animal Model and Treatment
-
Animals: Male Wistar rats (8 weeks old, weighing 200-250g).
-
Acclimatization: Animals are housed in a controlled environment (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) for one week with free access to standard pellet chow and water.
-
Experimental Groups (n=8 per group):
-
Control Group: Receives the vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose) orally.
-
Oxidative Stress Group: Receives an inducing agent (e.g., paraquat at 4 mg/kg, intraperitoneally) and the vehicle.
-
Ellagic Acid Treatment Group: Receives the inducing agent and Ellagic Acid (e.g., 30 mg/kg/day, orally by gavage).
-
Positive Control Group (Optional): Receives the inducing agent and a standard antioxidant like Vitamin C (e.g., 100 mg/kg/day, orally).
-
-
Duration: The treatment is administered daily for a period of 21 to 30 days.
Sample Collection and Preparation
At the end of the treatment period, animals are euthanized, and blood and tissue samples (e.g., liver, kidney, brain) are collected. Tissues are immediately washed with ice-cold saline, blotted dry, and a portion is homogenized in a suitable buffer (e.g., phosphate buffer) to prepare a 10% (w/v) homogenate. The homogenate is then centrifuged, and the supernatant is used for biochemical assays.
Biochemical Assays
-
Lipid Peroxidation (MDA Assay): Malondialdehyde (MDA) levels in the tissue homogenate are measured using the thiobarbituric acid reactive substances (TBARS) method. The absorbance of the resulting pink-colored complex is measured spectrophotometrically at 532 nm.
-
Superoxide Dismutase (SOD) Activity: SOD activity is assayed by its ability to inhibit the autoxidation of pyrogallol. The rate of inhibition is monitored spectrophotometrically at 420 nm.
-
Catalase (CAT) Activity: CAT activity is determined by measuring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm.
-
Glutathione Peroxidase (GPx) Activity: GPx activity is measured by a coupled reaction with glutathione reductase, where the oxidation of NADPH to NADP+ is monitored at 340 nm.
-
Reduced Glutathione (GSH) Level: GSH content is estimated using Ellman's reagent (DTNB), and the absorbance is read at 412 nm.
Visualization of Mechanisms and Workflows
Signaling Pathway: Nrf2 Activation by Ellagic Acid
Ellagic Acid exerts its antioxidant effects in vivo primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][5] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like Ellagic Acid, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a battery of antioxidant and cytoprotective genes, including those for SOD, CAT, GPx, Heme Oxygenase-1 (HO-1), and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Caption: Nrf2 signaling pathway activation by Ellagic Acid.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study designed to validate the antioxidant properties of a test compound.
References
- 1. The effects of ellagic acid and vitamin E succinate on antioxidant enzymes activities and glutathione levels in different brain regions of rats after subchronic exposure to TCDD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidative Action of Ellagic Acid—A Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ellagic acid: insight into its protective effects in age-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tidiacic and its Arginine Salt for Hepatoprotective Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hepatoprotective agent Tidiacic and its arginine salt, this compound arginine. The objective is to furnish researchers and drug development professionals with a detailed analysis of their chemical properties, purported mechanisms of action, and available clinical data to inform further research and development. While direct comparative studies are limited in publicly available literature, this guide synthesizes existing information to draw logical comparisons and highlight the potential advantages of the arginine salt formulation.
Executive Summary
This compound, a thiazolidine-2,4-dicarboxylic acid, is a hepatoprotective compound. Its arginine salt, known as this compound arginine (marketed as Tiadilon), is a 1:1 combination of this compound and the amino acid L-arginine.[1] The primary rationale for developing a salt form of a pharmaceutical agent is often to enhance its physicochemical properties, such as solubility and dissolution rate, which can, in turn, improve oral bioavailability. Although direct experimental data comparing the two is scarce, the known properties of arginine suggest potential benefits for the salt form in a clinical setting.
Physicochemical Properties
| Property | This compound | This compound Arginine Salt | Reference |
| IUPAC Name | Thiazolidine-2,4-dicarboxylic acid | (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid; 1,3-thiazolidine-2,4-dicarboxylic acid | [1][3] |
| Molecular Formula | C5H7NO4S | C11H21N5O6S | [1][3] |
| Molecular Weight | 177.17 g/mol | 351.38 g/mol | [1][3] |
| Water Solubility | Data not available for this compound (thiazolidine-2,4-dicarboxylic acid). Related compound L(-)-Thiazolidine-4-carboxylic acid has a reported solubility of 28.5 g/L (20 ºC)[4]. | Expected to be higher than this compound due to the presence of the highly soluble L-arginine. Specific data not available. | Inference |
Pharmacological Activity and Clinical Data
This compound Arginine Salt
A double-blind clinical trial involving 50 patients with chronic persistent hepatitis provides the most significant clinical data for this compound arginine. In this study, patients treated with 400 mg of this compound arginine three times a day for 30 days showed a significant improvement in subjective symptoms and key markers of liver damage (cytolysis and cholestasis) compared to the placebo group. The treatment was well-tolerated with no reported side effects. This study underscores the clinical potential of the arginine salt in managing chronic hepatitis.
This compound
Postulated Mechanism of Action
The hepatoprotective effects of this compound and its derivatives are believed to be multifactorial, primarily revolving around their antioxidant and anti-inflammatory properties. As a sulfur-containing compound, this compound likely contributes to the replenishment of intracellular glutathione (GSH), a critical antioxidant.[5][6][7][8]
The proposed mechanisms of action for this compound's hepatoprotective effects include:
-
Antioxidant Activity: By acting as a sulfur donor, this compound may enhance the synthesis of cysteine and subsequently glutathione, a primary cellular antioxidant that neutralizes reactive oxygen species (ROS). Thiazolidine derivatives have been shown to possess antioxidant properties by scavenging free radicals.[9][10]
-
Anti-inflammatory Effects: Chronic liver diseases are characterized by persistent inflammation. Thiazolidinediones have been reported to exhibit anti-inflammatory activity, potentially through the modulation of inflammatory signaling pathways.
-
Modulation of Hepatic Stellate Cells (HSCs): The activation of HSCs is a pivotal event in the progression of liver fibrosis.[11][12][13] Thiazolidinediones have been shown to influence HSC activation and may therefore play a role in preventing or slowing the progression of liver fibrosis.[14]
The arginine component in this compound arginine may also contribute to the therapeutic effect. L-arginine is a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO). NO has complex roles in the liver, including regulation of blood flow and potential cytoprotective effects.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Solubility enhancement of gluten and organic compounds by arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound arginine | C11H21N5O6S | CID 161685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L(-)-Thiazolidine-4-carboxylic acid | 34592-47-7 [chemicalbook.com]
- 5. Natural Sulfur-Containing Compounds: An Alternative Therapeutic Strategy against Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfur containing compounds as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant Effects of Sulfur-Containing Amino Acids -Yonsei Medical Journal | Korea Science [koreascience.kr]
- 8. researchgate.net [researchgate.net]
- 9. Effect of combination hepatoprotective therapy with sulfur-containing drugs on oxidative homeostasis in the blood of patients with alcoholic hepatitis: A randomized prospective study | Bykov | Kuban Scientific Medical Bulletin [ksma.elpub.ru]
- 10. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathophysiology and Treatment Options for Hepatic Fibrosis: Can It Be Completely Cured? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological manipulation of liver fibrosis progression using novel HDAC6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thiazolidinediones and Advanced Liver Fibrosis in Nonalcoholic Steatohepatitis: A Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Tidiacic: A Comparative Guide to a Thiol-Containing Antioxidant Alternative
In the landscape of antioxidant research and development, thiol-containing compounds stand out for their critical role in cellular defense against oxidative stress. While glutathione (GSH) and N-acetylcysteine (NAC) are the most well-established thiol antioxidants, emerging molecules like tidiacic (thiazolidine-4-carboxylic acid) present promising alternatives. This guide provides an objective comparison of this compound with GSH and NAC, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this compound.
Performance Comparison of Thiol-Containing Antioxidants
Direct comparative studies evaluating the antioxidant capacity of this compound, N-acetylcysteine, and glutathione under identical experimental conditions are limited in publicly available literature. However, by collating data from various in vitro antioxidant assays, we can construct a comparative overview. The following tables summarize the antioxidant performance of these compounds based on different assays. It is crucial to note that variations in experimental protocols can influence the results, and therefore, direct comparison of absolute values across different studies should be done with caution.
Table 1: DPPH Radical Scavenging Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the ability of an antioxidant to scavenge free radicals. The activity is often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.
| Compound | IC50 (µg/mL) | Reference |
| This compound Derivatives (P8, P9) | 12.16, 13.97 | [1] |
| N-Acetylcysteine Amide (NACA)* | NACA showed higher scavenging than NAC | [2] |
| Ascorbic Acid (Reference) | 10.14 | [1] |
*Note: A direct IC50 value for NAC in the same study as this compound derivatives was not available. NACA, a derivative of NAC, demonstrated superior DPPH scavenging ability compared to NAC[2].
Table 2: Trolox Equivalent Antioxidant Capacity (TEAC) from ABTS Assay
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the antioxidant capacity relative to Trolox, a water-soluble vitamin E analog.
| Compound | TEAC Value | Assay Method | Reference |
| Glutathione (GSH) | 1.51 | ABTS/persulphate | [3][4] |
| Glutathione (GSH) | 0.57 | CUPRAC | [3][4] |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
| Compound | TEAC (FRAP) Value | Reference |
| Glutathione (GSH) | 0.07 | [3] |
The available data suggests that the antioxidant activity of thiol compounds can vary significantly depending on the assay method used. For instance, glutathione shows a much higher TEAC value in the ABTS assay compared to the CUPRAC and FRAP assays[3][4]. While direct quantitative comparisons with this compound are challenging due to a lack of head-to-head studies, the data on this compound derivatives indicate a potent radical scavenging activity[1].
Mechanisms of Action and Signaling Pathways
The antioxidant effects of these thiol-containing compounds are mediated through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways.
This compound: A Cysteine Prodrug Approach
This compound is a prodrug of L-cysteine, an essential precursor for the synthesis of glutathione[5][6]. By delivering cysteine into the cell, this compound can indirectly bolster the cellular antioxidant defense system by increasing the levels of endogenous glutathione. The thiazolidine ring in this compound is believed to contribute to its antioxidant properties as well[5][6].
Below is a putative signaling pathway for this compound's antioxidant action, based on its function as a cysteine prodrug and its structural similarity to other thiazolidine derivatives.
References
- 1. zuscholars.zu.ac.ae [zuscholars.zu.ac.ae]
- 2. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of antioxidant capacities of thiol-based antioxidants measured by different in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The cysteine releasing pattern of some antioxidant thiazolidine-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Hepatoprotective Efficacy of Tidiacic
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of the hepatoprotective effects of Tidiacic (thiazolidine-2,4-dicarboxylic acid), often administered as arginine tidiacicate. The following sections detail its performance against a placebo and contextualize its efficacy with the well-established hepatoprotective agent, silymarin. This analysis is supported by experimental data from clinical trials, detailed methodologies, and visualizations of the proposed mechanisms of action.
Quantitative Data Summary
The hepatoprotective effects of arginine tidiacicate have been evaluated in clinical trials, primarily demonstrating its superiority over placebo in improving liver function parameters in patients with chronic hepatitis.
Table 1: Arginine Tidiacicate vs. Placebo in Chronic Persistent Hepatitis
| Parameter | Arginine Tidiacicate Group | Placebo Group |
| Treatment Regimen | 400 mg, three times a day for 30 days | Placebo, three times a day for 30 days |
| Key Outcomes | Clear-cut improvement in subjective symptoms | Less significant improvement in symptoms |
| Significant improvement in cytolysis and cholestasis parameters | Minor changes in cytolysis and cholestasis parameters | |
| Tolerability | Excellent, no side-effects observed | Not specified |
Data sourced from a double-blind study by Rizzo S. (1986) involving 50 patients with symptomatic chronic persistent hepatitis.[1]
Table 2: Arginine Tidiacicate vs. Placebo in Chronic Active Hepatitis
| Parameter | Arginine Tidiacicate Group | Placebo Group |
| Treatment Regimen | 800 mg/day for 40 days | Placebo for 40 days |
| Key Outcomes | Significant reduction in parameters of necrosis and cholestasis | Less significant changes in necrosis and cholestasis parameters |
| Improvement in protein synthesis in liver cells | Less significant improvement in protein synthesis | |
| Statistical Significance | Highly significant differences compared to placebo | - |
| Tolerability | No treatment-related side-effects reported | Not specified |
Data sourced from a randomized, double-blind trial by Miracco A., et al. (1984) involving 44 patients with chronic active hepatitis.[2]
Experimental Protocols
The methodologies employed in the key clinical studies provide a framework for understanding the evidence supporting this compound's hepatoprotective effects.
Clinical Trial of Arginine Tidiacicate in Chronic Persistent Hepatitis (Rizzo S., 1986)
-
Study Design: A double-blind, randomized controlled trial.
-
Participants: 50 patients diagnosed with symptomatic chronic persistent hepatitis.
-
Intervention: Patients were randomly assigned to one of two groups:
-
Treatment Group: Received 400 mg tablets of arginine tidiacicate three times a day for 30 days.
-
Control Group: Received a placebo for 30 days.
-
-
Outcome Measures: The primary endpoints were the assessment of subjective symptoms and the measurement of key parameters related to cytolysis (e.g., serum transaminases) and cholestasis (e.g., alkaline phosphatase, gamma-glutamyl transferase). Drug tolerability was also monitored.
Clinical Trial of Arginine Tidiacicate in Chronic Active Hepatitis (Miracco A., et al., 1984)
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 44 patients diagnosed with chronic active hepatitis.
-
Intervention:
-
Treatment Group: Received 800 mg of arginine tidiacicate per day for 40 days.
-
Control Group: Received a placebo for 40 days.
-
-
Outcome Measures: Liver function parameters, including markers of necrosis and cholestasis, were measured at the beginning of the trial, after 20 days, and at the end of the 40-day treatment period. Protein synthesis in liver cells was also assessed.
Mechanism of Action: Signaling Pathways
The hepatoprotective effect of this compound is believed to be multifactorial, primarily stemming from its role as a prodrug of L-cysteine and the physiological effects of L-arginine.
This compound as an L-Cysteine Prodrug
Thiazolidine-2,4-dicarboxylic acid (this compound) is metabolized in the body, leading to the release of L-cysteine. This amino acid is a critical precursor for the synthesis of glutathione (GSH), a major endogenous antioxidant. By increasing the intracellular pool of L-cysteine, this compound enhances the liver's capacity to synthesize glutathione, thereby bolstering its defense against oxidative stress, a key factor in many liver pathologies.
Role of Arginine in Arginine Tidiacicate
When administered as arginine tidiacicate, the L-arginine component may also contribute to the hepatoprotective effect. L-arginine is a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO). Nitric oxide is a signaling molecule with diverse physiological roles, including the regulation of blood flow and modulation of inflammatory responses. In the context of liver health, enhanced NO production can improve hepatic microcirculation and may exert cytoprotective effects.
Experimental Workflow for Clinical Evaluation
The following diagram illustrates a typical workflow for a double-blind, placebo-controlled clinical trial designed to assess the hepatoprotective efficacy of a compound like arginine tidiacicate.
References
Efficacy of Tidiacic in Comparison to Other Liver Therapeutic Agents: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the liver therapeutic agent Tidiacic with other established alternatives, supported by available experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their understanding of the therapeutic landscape for liver diseases.
Introduction to this compound and Comparator Agents
This compound, often administered as this compound arginine, is a hepatoprotective agent. Its use in some regions, such as France, has been noted to be similar to that of silymarin[1]. The active component, thiazolidine-2,4-dicarboxylic acid, is believed to act as a sulfur donor[1]. For the purpose of this comparison, we will evaluate this compound against three other well-documented liver therapeutic agents: Silymarin, Ursodeoxycholic Acid (UDCA), and Glycyrrhizin.
Efficacy and Clinical Data
A comprehensive review of clinical trial data provides insights into the relative efficacy of these agents in improving liver function parameters.
This compound
Comparator Agents: Silymarin, UDCA, and Glycyrrhizin
The following tables summarize the quantitative data from clinical trials on the efficacy of Silymarin, UDCA, and Glycyrrhizin in various liver diseases.
Table 1: Efficacy of Silymarin on Liver Enzymes and Fibrosis
| Agent | Indication | Dosage | Duration | Outcome Measures | Results | Reference |
| Silymarin | Non-alcoholic fatty liver disease (NAFLD) | 700 mg, 3 times daily | 48 weeks | Reduction in fibrosis score (by histology) | 22.4% of patients in the silymarin group had a reduction in fibrosis score of ≥1 point vs. 6.0% in the placebo group (P=0.023) | [3] |
| Silymarin | Metabolic dysfunction-associated steatotic liver disease (MASLD) | Various | Various | Alanine Aminotransferase (ALT) reduction | Mean Difference = -17.12 U/L (95% CI: -28.81, -4.43) | [4] |
| Silymarin | Metabolic dysfunction-associated steatotic liver disease (MASLD) | Various | Various | Aspartate Aminotransferase (AST) reduction | Mean Difference = -12.56 U/L (95% CI: -19.02, -6.10) | [4] |
Table 2: Efficacy of Ursodeoxycholic Acid (UDCA) on Liver Enzymes and Fibrosis
| Agent | Indication | Dosage | Duration | Outcome Measures | Results | Reference |
| UDCA | Primary Biliary Cirrhosis (PBC) | Not specified | 4 years | Progression from early to late-stage fibrosis | 7% per year in the UDCA group vs. 34% per year in the placebo group (P < 0.002) | [3] |
| UDCA | Various liver diseases | Various | Various | Alanine Aminotransferase (ALT) reduction | Weighted Mean Difference = -15.28 U/L (95% CI: -23.42, -7.15) | [5] |
| UDCA | Various liver diseases | Various | Various | Aspartate Aminotransferase (AST) reduction | Weighted Mean Difference = -16.13 U/L (95% CI: -23.84, -8.42) | [5] |
| UDCA | Cystic Fibrosis Liver Disease | Not specified | Not specified | Change in liver stiffness | Decrease of 0.70 kPa/year in patients treated based on Colombo criteria (P=0.01) | [6] |
Table 3: Efficacy of Glycyrrhizin on Liver Enzymes and Fibrosis
| Agent | Indication | Dosage | Duration | Outcome Measures | Results | Reference |
| Glycyrrhizin | Chronic Hepatitis C | 3-5 times/week | 12 weeks | ALT reduction (≥50%) | 29.0% (3x/week) and 28.7% (5x/week) of patients showed ≥50% ALT reduction vs. 7.0% in placebo group (P < 0.0001) | [7] |
| Glycyrrhizin | COVID-19 related liver injury | Not specified | 7 days | AST reduction | Decreased from a median of 104.5 U/L to 40.5 U/L (p < 0.001) | [8] |
| Glycyrrhizin | COVID-19 related liver injury | Not specified | 7 days | ALT reduction | Decreased from a median of 121.5 U/L to 65.5 U/L (p < 0.001) | [8] |
| 18α-glycyrrhizin | Carbon Tetrachloride-induced liver fibrosis (rats) | 12.5 and 25 mg/kg | 8 weeks | Hydroxyproline (HYP) content | Significantly lower in treatment groups (184.25±49.33 and 167.00±55.31 µg/g) compared to fibrosis group (273.38±66.22 µg/g) (P<0.05) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key clinical trials.
This compound Arginine for Chronic Persistent Hepatitis (Rizzo, 1986)
-
Study Design: Double-blind, randomized, placebo-controlled clinical trial.
-
Participants: 50 patients with symptomatic chronic persistent hepatitis.
-
Intervention: Arginine tidiacicate (ATCA) at a dose of 400 mg tablets, three times a day.
-
Control: Placebo tablets, three times a day.
-
Duration: 30 days.
-
Outcome Measures: Assessment of subjective symptoms and biochemical parameters of cytolysis and cholestasis. Specific parameters measured are not detailed in the abstract[2].
Silymarin for Non-alcoholic Steatohepatitis (Kheong et al., 2017)
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: 99 adults with biopsy-proven NASH and a NAFLD activity score (NAS) of 4 or more.
-
Intervention: Silymarin 700 mg, three times daily.
-
Control: Placebo, three times daily.
-
Duration: 48 weeks.
-
Primary Efficacy Outcome: Decrease of 30% or more in NAS.
-
Secondary Outcomes: Changes in steatosis, lobular inflammation, hepatocyte ballooning, NAS and fibrosis score, anthropometric measurements, glycemic, lipid, and liver profiles, and liver stiffness measurements[3][10].
Ursodeoxycholic Acid for Primary Biliary Cirrhosis (Corpechot et al., 2000)
-
Study Design: Analysis of data from a randomized, double-blind, placebo-controlled trial using a Markov model.
-
Participants: 103 patients with PBC.
-
Outcome Measures: Progression rates between early (portal and periportal lesions without extensive fibrosis) and late (numerous septa, bridging fibrosis, or cirrhosis) histologic stages based on paired liver biopsy specimens[3].
Glycyrrhizin for Chronic Hepatitis C (van Thiel et al.)
-
Study Design: Randomized, placebo-controlled trial.
-
Participants: Patients with chronic hepatitis C.
-
Intervention: Glycyrrhizin administered 3 or 5 times per week.
-
Control: Placebo.
-
Duration: 12 weeks.
-
Outcome Measures: Proportion of patients with an ALT reduction of ≥50%[7].
Mechanism of Action and Signaling Pathways
Understanding the molecular mechanisms of these agents is fundamental to their application and future development.
This compound
The mechanism of action for this compound is primarily attributed to its role as a sulfur donor . The arginine component may also contribute to its hepatoprotective effects by increasing nitric oxide levels, which can reduce inflammation and fibrosis[11][12]. The thiazolidine-2,4-dicarboxylic acid moiety is a derivative of the amino acid cysteine, which is a precursor to the major intracellular antioxidant, glutathione. By providing a source of sulfur, this compound may enhance the synthesis of glutathione, thereby protecting hepatocytes from oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The effect of ursodeoxycholic acid therapy on liver fibrosis progression in primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ursodeoxycholic acid treatment is associated with improvement of liver stiffness in cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycyrrhizic Acid in the Treatment of Liver Diseases: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarena.com [scholarena.com]
- 9. Effects of 18α-glycyrrhizin on TGF-β1/Smad signaling pathway in rats with carbon tetrachloride-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Anti-Inflammatory Properties of Licorice (Glycyrrhiza glabra)-Derived Compounds in Intestinal Disorders [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Arginine reverses ethanol-induced inflammatory and fibrotic changes in liver despite continued ethanol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Study: Tidiacic and Ursodeoxycholic Acid in Hepatobiliary Disorders
A comparative analysis of the available scientific literature reveals a significant disparity in the extent of research and clinical data for Tidiacic and Ursodeoxycholic Acid (UDCA). While UDCA is a well-established therapeutic agent with a robust evidence base for its use in various cholestatic liver diseases, information on this compound is sparse, precluding a direct, data-driven head-to-head comparison.
This guide provides a comprehensive overview of the existing experimental data for each compound, highlighting their respective mechanisms of action, clinical efficacy, and the methodologies employed in key studies.
Ursodeoxycholic Acid (UDCA): A Multifaceted Hepatoprotective Agent
Ursodeoxycholic acid is a hydrophilic secondary bile acid that has been extensively studied and is a first-line treatment for conditions such as Primary Biliary Cholangitis (PBC).[1][2][3] Its therapeutic effects are attributed to a range of mechanisms that protect liver cells from damage caused by the accumulation of toxic bile acids.[1][4][5]
Mechanism of Action
UDCA's hepatoprotective effects are multifaceted and include:
-
Cytoprotection: UDCA protects hepatocytes and cholangiocytes from the damaging effects of hydrophobic bile acids.[1][3] It achieves this by reducing the concentration of toxic bile acids in the bile acid pool.[2][5]
-
Choleretic Effect: UDCA stimulates the secretion of bile from the liver, which helps to flush out toxic bile acids.[2][4]
-
Immunomodulation: It can modulate the immune response in the liver, which is beneficial in autoimmune liver diseases like PBC.[3]
-
Anti-apoptotic Properties: UDCA has been shown to inhibit programmed cell death (apoptosis) in liver cells.[1][3]
Below is a diagram illustrating the key signaling pathways influenced by UDCA.
Caption: Key mechanisms of action of Ursodeoxycholic Acid (UDCA) in hepatocytes.
Quantitative Data from Clinical Trials
The efficacy of UDCA has been evaluated in numerous clinical trials for various liver diseases. The following table summarizes key findings from some of these studies.
| Indication | Key Findings | Reference |
| Primary Biliary Cholangitis (PBC) | UDCA is the only FDA-approved drug for PBC and can significantly delay the progression to liver cirrhosis in early-stage patients.[2] A multicenter, controlled trial demonstrated that UDCA improved biochemical markers of liver function. | [2] |
| Gallstone Dissolution | UDCA is effective in dissolving radiolucent, noncalcified gallbladder stones.[1] It works by reducing cholesterol saturation in the bile.[1][3] A comparative study found UDCA to be more efficacious than chenodeoxycholic acid in the initial months of treatment.[6] | [1][3][6] |
| Intrahepatic Cholestasis of Pregnancy (ICP) | A meta-analysis of 12 randomized controlled trials involving 662 patients showed that UDCA was associated with the resolution of pruritus and improvement in liver function tests.[2] | [2] |
| Non-alcoholic Fatty Liver Disease (NAFLD) | A comparative study suggested that UDCA is effective in improving liver function tests, lipid profiles, and reducing liver size in patients with Grade I and II NAFLD.[7] | [7] |
Experimental Protocols
The methodologies for key clinical trials evaluating UDCA typically involve the following:
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard for evaluating the efficacy and safety of UDCA.[8][9]
-
Patient Population: Patients are diagnosed with a specific liver condition (e.g., PBC, gallstones) based on established clinical and laboratory criteria.
-
Intervention: Patients are randomly assigned to receive either UDCA at a specified dose (e.g., 13-15 mg/kg/day for PBC) or a placebo over a defined treatment period.[2]
-
Outcome Measures: Primary endpoints often include changes in serum liver enzymes (e.g., alkaline phosphatase, alanine aminotransferase), serum bilirubin levels, and clinical outcomes such as time to liver transplantation or death.[9] Histological improvement on liver biopsy may also be assessed.
This compound: A Hepatoprotective Agent with Limited Data
This compound is described as a hepatoprotective drug and is a component of this compound arginine.[10] In France, its use has been noted as being similar to that of silymarin.[10] this compound acts as a sulfur donor.[10]
Mechanism of Action
The primary described mechanism of this compound is its role as a sulfur donor. Sulfur-containing compounds can play a role in detoxification pathways within the liver.
Below is a simplified diagram representing the proposed action of this compound.
Caption: Proposed mechanism of this compound as a sulfur donor in the liver.
Quantitative Data and Experimental Protocols
Conclusion
Based on the currently available evidence, a direct comparison of the performance of this compound and Ursodeoxycholic Acid is not feasible due to the lack of head-to-head studies and the limited data on this compound. UDCA is a well-characterized drug with proven efficacy and established treatment protocols for a variety of cholestatic liver diseases, supported by extensive clinical trial data. In contrast, the scientific literature on this compound is very limited, preventing a thorough evaluation of its comparative efficacy and safety. Further research and well-designed clinical trials are necessary to establish the therapeutic role and comparative effectiveness of this compound in liver diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ursodiol? [synapse.patsnap.com]
- 4. Mechanisms of action and therapeutic efficacy of ursodeoxycholic acid in cholestatic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ursodeoxycholic acid vs. chenodeoxycholic acid as cholesterol gallstone-dissolving agents: a comparative randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comparative Study to Evaluate the Effectiveness of Obeticholic Acid vs Ursodeoxycholic Acid in Patients With Non-alcoholic Fatty Liver Disease (Grade I &amp; II) | Sciety [sciety.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A multicenter, randomized, double-blind trial comparing the efficacy and safety of TUDCA and UDCA in Chinese patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Tidiacic Acid
For laboratory professionals engaged in research, development, and scientific analysis, ensuring a comprehensive understanding of the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for Tidiacic acid, a hepatoprotective agent.[1][2] The following procedural guidance is intended to answer key operational questions and establish best practices for the use of this compound acid in a laboratory setting.
Physicochemical and Hazard Information
This compound acid, also known as thiazolidine-2,4-dicarboxylic acid, possesses specific physical and chemical properties that inform its handling and storage requirements.[1][2]
| Property | Value |
| CAS Number | 30097-06-4 |
| Molecular Formula | C5H7NO4S |
| Molar Mass | 177.17 g·mol−1 |
| Melting Point | 199-201ºC |
| Flash Point | 270.9ºC |
| Appearance | Powder |
Hazard statements associated with this compound acid include skin irritation, serious eye irritation, and potential respiratory irritation.[3]
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to ensure the safety of laboratory personnel when handling this compound acid. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection |
| Eyes/Face | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[3][4] A face shield may be necessary depending on the situation. |
| Skin | Wear protective gloves and clothing to prevent skin exposure.[5] Gloves must be inspected prior to use and disposed of properly after handling.[6] Contaminated clothing should be removed and washed before reuse.[3] |
| Respiratory | A dust respirator is recommended. For situations where exposure limits may be exceeded or irritation is experienced, a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator should be used.[3][4] This should be a backup to local exhaust ventilation.[4] |
| Body | While not always required, body protection should be chosen based on the specific workplace conditions and potential for exposure.[6] Protective boots may be required in certain situations. |
Experimental Protocols: Handling, Storage, and Disposal
Adherence to standardized protocols for the handling, storage, and disposal of this compound acid is critical for maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood with an average face velocity of at least 100 feet per minute.[7]
-
Install a closed system or local exhaust to minimize direct exposure.
-
Wash hands and face thoroughly after handling the substance.[3]
-
Avoid contact with skin, eyes, and clothing.
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]
-
Store in a refrigerator.[4]
-
Store away from incompatible materials such as oxidizing agents.
Spill Management and Disposal:
-
In case of a spill, evacuate the area and keep unnecessary personnel away.[3][4]
-
Wear appropriate personal protective equipment during cleanup.[4]
-
Avoid generating dust during the cleanup process.[4]
-
Sweep or vacuum the spilled material into a suitable, airtight container for disposal.[4]
-
Prevent the product from entering drains or water systems.[4][5]
-
Dispose of the waste in accordance with all applicable local, state, and federal regulations.[3]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of accidental exposure to this compound acid.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air.[3] If breathing is difficult, provide oxygen.[3] If the person is not breathing, give artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Immediately take off all contaminated clothing.[8] Wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[3] |
| Eye Contact | Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do, and continue rinsing.[3] If eye irritation persists, get medical advice or attention.[3] |
| Ingestion | Rinse the mouth with water. Have the person drink water (two glasses at most).[8] Seek medical advice if the person feels unwell.[8] |
Safe Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound acid in a laboratory setting.
Caption: Workflow for the safe handling of this compound acid.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
